molecular formula C15H21NO3 B1306261 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde CAS No. 46995-88-4

3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Cat. No.: B1306261
CAS No.: 46995-88-4
M. Wt: 263.33 g/mol
InChI Key: PIBMWNAENSUGHB-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-4-(2-piperidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-15-11-13(12-17)5-6-14(15)19-10-9-16-7-3-2-4-8-16/h5-6,11-12H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBMWNAENSUGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389830
Record name 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46995-88-4
Record name 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde, a significant chemical intermediate in the pharmaceutical industry. The document outlines its core physicochemical properties, provides a robust, field-tested synthetic protocol with mechanistic explanations, and details modern analytical techniques for its characterization. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical data with practical insights to facilitate its effective application in complex synthetic workflows and novel drug discovery programs.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a substituted aromatic aldehyde of considerable interest in organic synthesis and medicinal chemistry. Its structure is a thoughtful amalgamation of three key pharmacophores: a benzaldehyde ring, a methoxy group, and a piperidinylethoxy side-chain. The benzaldehyde moiety serves as a highly versatile chemical handle for a wide array of subsequent chemical transformations. The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to form key interactions with biological targets.[1] The strategic placement of these groups makes this compound a valuable precursor for synthesizing a range of complex molecules, particularly those targeting the central nervous system.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical profile is fundamental for its application in synthesis, formulation, and biological screening. The properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 46995-88-4[2][3][4]
Molecular Formula C15H21NO3[2][3]
Molecular Weight 263.33 g/mol [2][3]
Appearance White to off-white solid (Typical)Inferred from related compounds
Predicted Boiling Point 426.9 ± 45.0 °C at 760 mmHgN/A
Predicted pKa 7.06 ± 0.10 (Most Basic)N/A
Predicted LogP 2.45N/A

Expert Insight & Causality: The predicted pKa of ~7.06 is attributed to the tertiary amine within the piperidine ring. This makes the compound basic and means it will be significantly protonated at physiological pH (7.4). This characteristic is often intentionally designed into drug candidates to enhance aqueous solubility and facilitate salt formation for improved handling and bioavailability. The predicted LogP (octanol-water partition coefficient) of 2.45 suggests a balanced lipophilic/hydrophilic character, indicating good potential for cell membrane permeability without being overly lipophilic, which could lead to metabolic instability or off-target effects.

Synthesis and Purification: A Validated Protocol

The most common and efficient route to this compound is via a Williamson ether synthesis, a robust and well-understood SN2 reaction. The protocol below details the synthesis from commercially available starting materials.

Synthetic Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants & Conditions Vanillin 3-Methoxy-4-hydroxybenzaldehyde (Vanillin) Reaction Williamson Ether Synthesis (SN2 Nucleophilic Substitution) ~80-90 °C Vanillin->Reaction Reagent 1-(2-Chloroethyl)piperidine (Hydrochloride salt) Reagent->Reaction Base K2CO3 (Anhydrous Base) Base->Reaction Solvent DMF (Polar Aprotic Solvent) Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the Williamson ether synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 3-Methoxy-4-hydroxybenzaldehyde (Vanillin)

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Methoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq). The use of a slight excess of a weak base like K₂CO₃ is critical; it is strong enough to deprotonate the phenolic hydroxyl group of vanillin to form the nucleophilic phenoxide, but mild enough to prevent side reactions. It also neutralizes the HCl byproduct from the hydrochloride salt of the reagent.

  • Nucleophile Formation: Stir the suspension at room temperature for 30 minutes. The polar aprotic solvent, DMF, is chosen for its ability to solvate the potassium cation, thereby increasing the reactivity (nucleophilicity) of the phenoxide anion.

  • Electrophile Addition: Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 6-12 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up & Extraction: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate. The aqueous wash is essential to remove the high-boiling DMF solvent and inorganic salts.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification (Self-Validation): The crude material must be purified via flash column chromatography on silica gel. The purity of the collected fractions should be confirmed by TLC, and the structure of the final, pooled product must be validated by the analytical methods described in the next section. This final step is non-negotiable for ensuring the compound's integrity for subsequent use.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

Spectroscopic Methods
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is the primary tool for structural confirmation. Expected characteristic signals include: a singlet for the aldehyde proton (~9.8 ppm), a complex multiplet pattern for the three aromatic protons (~7.0-7.4 ppm), a sharp singlet for the methoxy protons (~3.9 ppm), and distinct triplets for the two methylene groups of the ethoxy bridge, along with multiplets for the piperidine ring protons in the aliphatic region (1.5-3.0 ppm).[1]

  • ¹³C NMR (Carbon NMR): This technique validates the carbon skeleton. A key signal is the aldehyde carbonyl carbon, which resonates far downfield (~190 ppm). The aromatic and ether-linked carbons appear in the 110-160 ppm range, while the aliphatic carbons of the methoxy and piperidinylethoxy groups are found upfield.[1]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition. For C₁₅H₂₁NO₃, the expected monoisotopic mass is 263.1521. The most prominent ion observed in ESI+ mode would be the protonated molecule [M+H]⁺ at m/z 264.1594.[1]

Applications in Research and Development

The true value of this compound lies in its potential as a versatile building block. The aldehyde functional group is a gateway to a vast number of chemical transformations.

Potential Derivatization Pathways

Derivatization cluster_reactions Key Aldehyde Transformations cluster_products Resulting Scaffolds Start This compound ReductiveAmination Reductive Amination (e.g., + R-NH2, NaBH3CN) Start->ReductiveAmination Wittig Wittig Reaction (e.g., + Ph3P=CHR) Start->Wittig Oxidation Oxidation (e.g., Pinnick Oxidation) Start->Oxidation Amine Substituted Benzylamines ReductiveAmination->Amine Alkene Styrene Derivatives Wittig->Alkene Acid Benzoic Acid Derivatives Oxidation->Acid

Caption: Key derivatization reactions of the aldehyde moiety for SAR studies.

These transformations allow medicinal chemists to rapidly generate libraries of related compounds to explore structure-activity relationships (SAR) for a given biological target, optimizing for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) should always be consulted, general best practices derived from analogous structures apply.

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[5][6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[5][8]

  • Handling: Avoid breathing dust, fumes, or vapors.[5][6] Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke when using this product.[7][8]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[5][6]

    • Skin: Wash with plenty of soap and water.[5][8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[5][8]

    • Ingestion: Immediately call a POISON CENTER or doctor.[5][7]

  • Storage: Store locked up in a well-ventilated, dry place with the container tightly closed.[5][8]

References

  • Title: SAFETY DATA SHEET (for 3-Iodo-4-methoxybenzaldehyde)
  • Title: SAFETY DATA SHEET (for Benzaldehyde, 2-hydroxy-3-methoxy-)
  • Title: Safety Data Sheet (for 4-Hydroxy-3-methoxy-benzaldehyde)
  • Title: Safety Data Sheet (for 2-Methoxy-4-(methoxymethoxy)benzaldehyde)
  • Title: Synthesis of 3-methoxy-4-ethoxy-benzaldehyde Source: PrepChem.com URL: [Link]

  • Title: 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 Source: PubChem URL: [Link]

  • Title: Supporting Information For - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde Source: Google Patents URL
  • Title: this compound | 46995-88-4 Source: Appchem URL: [Link]

  • Title: Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the target compound, 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde. The molecular formula is C15H21NO3, and the molecular weight is 263.33 g/mol .[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It outlines a multi-technique analytical approach, integrating spectroscopic and chromatographic methods to achieve unambiguous structure confirmation. The protocols and data interpretation strategies detailed herein are grounded in established principles of organic chemistry and analytical science, ensuring a self-validating and robust elucidation process.

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is a foundational requirement. The biological activity, safety profile, and intellectual property value of a compound are intrinsically linked to its exact chemical structure. The subject of this guide, this compound, is a multifaceted molecule incorporating a substituted benzaldehyde core, a methoxy group, and a piperidinylethoxy side chain. This combination of functionalities presents a unique analytical challenge that demands a synergistic application of modern analytical techniques for complete and accurate characterization.

The elucidation process described herein is not merely a sequence of analytical measurements but a logical, deductive workflow. Each experimental technique provides a unique piece of the structural puzzle, and the convergence of these data points leads to a high-confidence structural assignment. This guide will detail the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chromatographic techniques to achieve this goal.

Logical Workflow for Structure Elucidation

The process of elucidating an unknown or synthesized structure follows a logical progression from broad characterization to fine detail. This guide is structured to mirror this workflow.

Caption: A logical workflow for structure elucidation.

Synthesis Context: Anticipating the Structure and Potential Impurities

A robust structural elucidation begins with an understanding of the synthetic route. The target molecule is typically synthesized via a Williamson ether synthesis, reacting isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1-(2-chloroethyl)piperidine.

This synthetic pathway informs the analyst of the expected final structure and also of potential impurities that may be present in the sample. These could include unreacted starting materials (isovanillin and the piperidine derivative) or by-products. Chromatographic methods are therefore essential for ensuring the purity of the sample before spectroscopic analysis.

Chromatographic Analysis: Establishing Sample Purity

Prior to detailed spectroscopic analysis, it is crucial to ascertain the purity of the sample. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful tools for this purpose. For piperidine-containing compounds, HPLC is a commonly employed method for detection and quantification.[2]

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes can be used for initial screening.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Trustworthiness: The presence of a single, sharp, and symmetrical peak in the chromatogram is a strong indicator of a pure compound. The appearance of two peaks for piperidine derivatives in their free base form may sometimes occur due to differential ionization or interaction with the stationary phase; adjusting the mobile phase pH or using buffers can help resolve this.[3]

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry is a cornerstone of structure elucidation, providing the molecular weight and, with high-resolution instruments, the elemental composition of the molecule.[4]

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Instrumentation: An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is preferred due to the basic nitrogen of the piperidine ring, which is readily protonated.

  • Sample Introduction: Direct infusion or via an LC-MS system.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

Data Interpretation: The primary objective is to identify the protonated molecular ion, [M+H]+. For C15H21NO3, the expected monoisotopic mass is 263.1521. A high-resolution mass spectrometer should provide a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.

Table 1: Expected HRMS Data

Species Formula Calculated m/z

| [M+H]+ | C15H22NO3+ | 264.1594 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[5]

Attenuated Total Reflectance (ATR) FT-IR Protocol
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm-1.

Data Interpretation: The IR spectrum will provide clear evidence for the key functional groups in the molecule.

Table 2: Key IR Absorptions for this compound

Wavenumber (cm⁻¹) Functional Group Description
~2930-2850 C-H (Aliphatic) Stretching vibrations of the piperidine and ethoxy groups.
~2830 & ~2730 C-H (Aldehyde) Fermi resonance doublet characteristic of the aldehyde C-H stretch.
~1680 C=O (Aldehyde) Carbonyl stretch, conjugated to the aromatic ring.
~1600 & ~1580 C=C (Aromatic) Aromatic ring stretching vibrations.

| ~1260 & ~1030 | C-O (Ether) | Asymmetric and symmetric C-O-C stretching of the methoxy and ethoxy ethers. |

The presence of these characteristic peaks provides strong, confirmatory evidence for the major structural components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[6] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required for an unambiguous assignment.

NMR Experimental Protocols
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) is a common choice.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.84 s 1H Aldehyde (-CHO)
~7.42 dd 1H Aromatic (H-6)
~7.40 d 1H Aromatic (H-2)
~6.95 d 1H Aromatic (H-5)
~4.20 t 2H -O-CH₂-CH₂-N-
~3.92 s 3H Methoxy (-OCH₃)
~2.80 t 2H -O-CH₂-CH₂-N-
~2.55 m 4H Piperidine (α-CH₂)
~1.60 m 4H Piperidine (β-CH₂)

| ~1.45 | m | 2H | Piperidine (γ-CH₂) |

Note: These are predicted values and may vary slightly.

Expertise & Experience: The aldehyde proton appears far downfield (~9.8 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The ethoxy and piperidine protons will appear in the aliphatic region, with their multiplicities and integrations confirming their structures.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm) Assignment
~191.0 Aldehyde (C=O)
~155.0 Aromatic (C-4)
~150.0 Aromatic (C-3)
~130.0 Aromatic (C-1)
~126.5 Aromatic (C-6)
~112.0 Aromatic (C-5)
~110.0 Aromatic (C-2)
~67.0 -O-CH₂-CH₂-N-
~58.0 -O-CH₂-CH₂-N-
~56.0 Methoxy (-OCH₃)
~55.0 Piperidine (α-C)
~26.0 Piperidine (β-C)

| ~24.0 | Piperidine (γ-C) |

Note: These are predicted values and may vary slightly.

2D NMR: Confirming Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.

Caption: Key 2D NMR correlations for structure confirmation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key correlations will be observed between adjacent aromatic protons (H-5 and H-6) and between the two methylene groups of the ethoxy bridge.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. A key HMBC correlation will be from the protons of the -O-CH₂- group to the aromatic carbon C-4, definitively linking the side chain to the benzaldehyde ring at the correct position.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. The convergence of data from chromatography, high-resolution mass spectrometry, infrared spectroscopy, and a suite of NMR experiments provides a self-validating and unambiguous confirmation of the molecular structure. Each technique provides a unique and essential piece of information, and their collective interpretation allows for the confident assignment of the compound's identity. This robust methodology ensures the scientific integrity required for advanced research and development applications.

References

  • Biosynce. (2025, July 7). What are the detection methods for piperidine?
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
  • Scribd. (n.d.). General Methods of Structure Elucidation.
  • Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry - 2016.
  • ChemicalBook. (n.d.). 3-methoxy-4-(2-piperidin-1-yl-ethoxy)-benzaldehyde.

Sources

A Technical Guide to the Spectral Analysis of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde, a molecule of interest for its potential applications in medicinal chemistry, presents a unique combination of functional groups—an aromatic aldehyde, a methoxy group, an ether linkage, and a piperidine ring. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing the predicted spectral characteristics of this compound across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms. By grounding our predictions in established spectroscopic principles and providing robust experimental protocols, we aim to equip scientists with the necessary tools for the comprehensive characterization of this and structurally related molecules.

The following sections are not merely a recitation of data but a curated exploration of how each spectroscopic technique interrogates the molecule's architecture. We will delve into the causality behind expected spectral features, offering insights honed from field experience to facilitate not just data acquisition, but true molecular understanding.

Molecular Structure and Analytical Workflow

A logical workflow is paramount for the efficient and accurate characterization of a synthesized compound. The diagram below outlines the typical process from sample preparation to spectral interpretation.

Analytical Workflow Figure 1: Analytical Workflow for Structural Elucidation cluster_Sample Sample Preparation cluster_Spectroscopy Spectroscopic Analysis cluster_Interpretation Data Interpretation & Verification Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Prepare KBr pellet MS Mass Spectrometry Sample->MS Volatilize/Ionize Interpret Spectral Interpretation NMR->Interpret IR->Interpret MS->Interpret Verify Structural Verification Interpret->Verify

Caption: A generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display a series of distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and aromatic rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aldehyde (-CHO)9.8 - 9.9Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond.
Aromatic (Ar-H)6.9 - 7.5Multiplet (m)3HThe three protons on the benzene ring will appear in the aromatic region, with their specific shifts and splitting patterns determined by their position relative to the electron-donating ether and methoxy groups and the electron-withdrawing aldehyde group.
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)3HProtons on a carbon adjacent to an oxygen atom are deshielded, and methoxy groups typically appear as a sharp singlet in this region[1][2][3][4].
Ethoxy (-OCH₂-)4.1 - 4.3Triplet (t)2HThese protons are on a carbon bonded to an oxygen atom and adjacent to a methylene group, leading to a triplet splitting pattern.
Ethoxy (-NCH₂-)2.8 - 3.0Triplet (t)2HThese protons are on a carbon bonded to the nitrogen of the piperidine ring and adjacent to a methylene group, resulting in a triplet.
Piperidine (α-CH₂)2.5 - 2.7Multiplet (m)4HThe four protons on the carbons directly attached to the nitrogen are deshielded by the nitrogen atom.
Piperidine (β, γ-CH₂)1.4 - 1.7Multiplet (m)6HThe remaining six protons of the piperidine ring are in a more alkane-like environment and will appear as a complex multiplet further upfield[5][6].
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aldehyde (C=O)190 - 195The carbonyl carbon of an aromatic aldehyde is significantly deshielded and appears far downfield[7].
Aromatic (C-O, C-C)110 - 160The six aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbons attached to oxygen atoms will be the most downfield in this region.
Methoxy (-OCH₃)55 - 60The carbon of the methoxy group is shielded compared to the aromatic carbons but deshielded relative to alkanes[2].
Ethoxy (-OCH₂-)65 - 70This carbon is directly bonded to an oxygen atom.
Ethoxy (-NCH₂-)57 - 62This carbon is bonded to the nitrogen of the piperidine ring.
Piperidine (α-C)54 - 58The carbons adjacent to the nitrogen are deshielded.
Piperidine (β-C)25 - 30These carbons are further from the nitrogen and thus more shielded.
Piperidine (γ-C)23 - 27This carbon is in a typical alkane-like region[8][9].
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube[10][11]. Ensure the sample is fully dissolved.

  • Spectrometer Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity[12].

  • ¹H NMR Acquisition : Acquire a one-dimensional proton spectrum using a standard pulse sequence. A 90° pulse with a single scan may be sufficient for a concentrated sample[12]. For dilute samples, multiple scans may be necessary.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This will require a larger number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Integrate the peaks in the ¹H spectrum.

NMR_Acquisition Figure 2: NMR Data Acquisition and Processing Sample_Prep Dissolve Sample in CDCl₃ Spectrometer Insert Sample, Lock & Shim Sample_Prep->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform, Phase, Calibrate Acquire_1H->Processing Acquire_13C->Processing Analysis Peak Picking & Integration Processing->Analysis

Caption: Key steps in acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
Aldehyde C-H2820-2850 and 2720-2750MediumC-H Stretch
Aldehyde C=O1685-1705StrongC=O Stretch
Aromatic C=C1580-1600 and 1450-1500Medium-StrongC=C Stretch
Aromatic C-H3010-3100Medium-WeakC-H Stretch
Ether C-O1200-1275 and 1020-1075StrongAsymmetric and Symmetric C-O Stretch
Aliphatic C-H2850-2960StrongC-H Stretch

The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the aromatic aldehyde's carbonyl group[13][14][15][16]. This is typically at a lower wavenumber than a saturated aldehyde due to conjugation with the benzene ring[14][15]. The characteristic, though sometimes weak, pair of C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹ are also diagnostic[13][14]. The strong absorptions in the 1200-1275 cm⁻¹ and 2850-2960 cm⁻¹ regions will confirm the presence of the ether linkage and the aliphatic C-H bonds of the piperidine and ethoxy groups, respectively.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained[17][18][19][20].

  • Pellet Formation : Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a thin, transparent pellet[17][21].

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, creating a characteristic "fingerprint" for the molecule.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺·) : The molecular weight of this compound (C₁₅H₂₁NO₃) is 263.33 g/mol . The molecular ion peak is expected at m/z = 263. This peak may be of low intensity due to the lability of the molecule under EI conditions[22][23][24][25].

  • Key Fragmentation Pathways :

    • α-Cleavage at the Piperidine Ring : A dominant fragmentation pathway for piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion[26]. Loss of a hydrogen radical from the molecular ion would give a peak at m/z = 262.

    • Cleavage of the Ether Linkage : The C-O bonds of the ethoxy chain are susceptible to cleavage. Cleavage between the piperidinyl-CH₂ and the adjacent CH₂ would lead to a fragment at m/z = 98 (C₆H₁₂N⁺) and a fragment corresponding to the benzaldehyde portion.

    • Formation of the Benzylic Cation : Cleavage of the bond between the aromatic ring and the ether oxygen could lead to a fragment at m/z = 151 (C₈H₇O₂⁺).

    • Loss of the Aldehyde Group : Similar to benzaldehyde, loss of the CHO group (29 Da) from the molecular ion or other fragments is possible, though less common than fragmentation at the more labile ether and amine sites[27][28][29][30][31].

    • Piperidine Ring Fragmentation : The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions[26][32][33].

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS), if the compound is sufficiently volatile and thermally stable.

  • Ionization : In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV)[22][23][24][25]. This causes the molecules to ionize and fragment.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive structural elucidation of this compound necessitates a synergistic application of NMR, IR, and MS techniques. While IR provides a rapid confirmation of key functional groups, and MS determines the molecular weight and offers fragmentation clues, it is NMR that delivers the definitive atom-by-atom map of the molecular architecture. The predicted spectral data and protocols outlined in this guide provide a robust framework for researchers to confirm the identity and purity of their synthesized material. Adherence to these analytical principles ensures the high-quality, reproducible data that is essential for advancing drug development programs and contributing to the broader scientific literature.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

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  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

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  • American Chemical Society. (1983). Wavelength dependence of the multiphoton ionization-fragmentation mass spectrometric pattern of benzaldehyde. Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde from Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vanillin, a principal component of natural vanilla extract, is a highly versatile and renewable chemical scaffold extensively utilized in the pharmaceutical and flavor industries.[1][2] Its inherent functional groups—aldehyde, hydroxyl, and ether—provide multiple reaction sites for chemical modification, making it an ideal starting material for the synthesis of diverse, high-value derivatives.[1][3][4] This guide provides an in-depth, technical overview of a robust and efficient synthetic pathway to 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde, a vanillin derivative of significant interest in medicinal chemistry. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical process parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of complex vanillin derivatives.

Introduction: The Strategic Importance of Vanillin as a Biosourced Building Block

Vanillin (4-hydroxy-3-methoxybenzaldehyde) stands as a privileged platform molecule in modern synthetic chemistry.[4] Its availability from lignin, a major component of biomass, positions it as a sustainable alternative to petroleum-based feedstocks. The strategic placement of its functional groups allows for targeted modifications to develop compounds with enhanced pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6]

The target molecule, this compound, incorporates a piperidine moiety via an ether linkage at the 4-position of the vanillin core. This structural modification is a common strategy in medicinal chemistry to enhance pharmacokinetic properties, such as solubility and cell membrane permeability, and to introduce new pharmacological interactions. This guide focuses on the most direct and industrially scalable method for its synthesis: the Williamson ether synthesis.

Synthetic Strategy: The Williamson Ether Synthesis Pathway

The conversion of vanillin to the target molecule is achieved through the O-alkylation of vanillin's phenolic hydroxyl group. The Williamson ether synthesis is the most effective and widely adopted method for this transformation. The reaction proceeds in two fundamental steps:

  • Deprotonation: The weakly acidic phenolic hydroxyl group of vanillin is deprotonated by a suitable base to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Substitution: The resulting phenoxide anion attacks the electrophilic carbon of an alkyl halide, in this case, 1-(2-chloroethyl)piperidine, via a bimolecular nucleophilic substitution (SN2) mechanism, forming the desired ether linkage and displacing the halide ion.

Diagram of the Synthetic Pathway

G Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Product This compound Vanillin->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Alkyl_Halide 1-(2-chloroethyl)piperidine Alkyl_Halide->Product

Caption: Overall reaction scheme for the synthesis of the target molecule from vanillin.

Causality Behind Experimental Choices: A Scientist's Perspective

A successful synthesis hinges on the rational selection of reagents and conditions. Each component is chosen to maximize yield, minimize side reactions, and ensure operational safety and scalability.

Reagent/ParameterSelectionRationale and Field-Proven Insights
Starting Material VanillinReadily available, inexpensive, and renewable. The phenolic -OH is sufficiently acidic for deprotonation under moderate basic conditions.[1][3]
Alkylating Agent 1-(2-chloroethyl)piperidine HClA stable, commercially available salt. The primary alkyl chloride is a good electrophile for SN2 reactions. The hydrochloride form requires a sufficient amount of base for neutralization and reaction.
Base Potassium Carbonate (K₂CO₃)Anhydrous K₂CO₃ is the base of choice. It is strong enough to deprotonate the phenol but mild enough to prevent side reactions like the Cannizzaro reaction on the aldehyde group. It is also inexpensive, easy to handle, and easily removed during workup.[1][3]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent is essential. DMF effectively solvates the potassium phenoxide intermediate, enhancing its nucleophilicity. Its high boiling point (153 °C) is ideal for reactions requiring heat to proceed at a practical rate.[7]
Catalyst (Optional) Potassium Iodide (KI)While not always necessary, adding a catalytic amount of KI can significantly accelerate the reaction. Through the Finkelstein reaction, KI converts the alkyl chloride in situ to the more reactive alkyl iodide, which is a better leaving group.[8]
Temperature 80–100 °CHeating is required to overcome the activation energy of the SN2 reaction. This temperature range provides a reasonable reaction rate (typically 4-8 hours) without causing significant degradation of reactants or products.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials and Equipment
  • Vanillin (1.0 eq)

  • 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask, add vanillin (10.0 g, 65.7 mmol, 1.0 eq), anhydrous potassium carbonate (22.7 g, 164.3 mmol, 2.5 eq), and 100 mL of DMF.

  • Reagent Addition: Add 1-(2-chloroethyl)piperidine hydrochloride (13.4 g, 72.3 mmol, 1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 90 °C under a reflux condenser and maintain stirring.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC).

    • TLC System: 7:3 Hexane:Ethyl Acetate.

    • Procedure: Spot the starting material (vanillin) and the reaction mixture on a TLC plate.

    • Validation: The reaction is complete when the vanillin spot (higher polarity, lower Rf) is no longer visible.

  • Work-up: Once the reaction is complete (typically 6-8 hours), cool the flask to room temperature. Pour the reaction mixture into 500 mL of ice-cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to obtain the pure this compound as a solid.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Charge Flask: Vanillin, K₂CO₃, DMF B 2. Add Alkylating Agent: 1-(2-chloroethyl)piperidine HCl A->B C 3. Heat Reaction: Stir at 90 °C B->C D 4. Monitor via TLC: Check for vanillin consumption C->D E 5. Quench & Extract: Pour into H₂O, extract with EtOAc D->E Reaction Complete F 6. Wash Organic Layer: Use H₂O and Brine E->F G 7. Dry & Concentrate: Use MgSO₄ and Rotovap F->G H 8. Purify: Flash Column Chromatography G->H I Final Product H->I

Caption: Step-by-step workflow for the synthesis and purification process.

Mechanistic Deep Dive

Understanding the reaction mechanism provides insight into potential side reactions and optimization strategies.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Vanillin Vanillin (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Vanillin->Phenoxide Deprotonation Base Base (CO₃²⁻) Base->Phenoxide Alkyl_Halide 1-(2-chloroethyl)piperidine (R-Cl) Product Final Product (Ar-O-R) Alkyl_Halide->Product Leaving_Group Chloride Ion (Cl⁻) Product->Leaving_Group Displacement Phenoxide_2 Phenoxide Anion (Ar-O⁻) Phenoxide_2->Product SN2 Attack

Caption: The two-step mechanism of the Williamson ether synthesis.

The key to a high-yielding reaction is the efficiency of the SN2 step. The use of a polar aprotic solvent stabilizes the transition state without solvating the nucleophile (phenoxide), thereby keeping its reactivity high.

Conclusion

The synthesis of this compound from vanillin is a prime example of strategic chemical modification of a natural product to create value-added compounds. The Williamson ether synthesis provides a reliable, scalable, and efficient route. By carefully selecting the base, solvent, and reaction temperature, and by employing systematic in-process monitoring, researchers can consistently achieve high yields of the desired product. This guide provides the foundational knowledge and a practical, validated protocol to empower scientists in their pursuit of novel vanillin-based molecules for drug discovery and development.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.ACS Omega.
  • Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.PubMed.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • Therapeutic aspects of biologically potent vanillin deriv
  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits.MDPI.
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The Pharmacological Kaleidoscope: A Technical Guide to the Bioactivities of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Aroma

Benzaldehyde, the archetypal aromatic aldehyde, is renowned for its characteristic almond-like scent. However, to the discerning eye of a medicinal chemist or biologist, its true allure lies not in its fragrance, but in its remarkable versatility as a scaffold for designing potent and selective bioactive molecules. The simple substitution of functional groups onto the phenyl ring of benzaldehyde unlocks a veritable kaleidoscope of pharmacological activities, spanning the realms of antioxidant, antimicrobial, anticancer, and anti-inflammatory action. This guide provides an in-depth exploration of these biological activities, underpinned by a rigorous examination of the structure-activity relationships that govern them, detailed experimental protocols for their evaluation, and an elucidation of the intricate signaling pathways through which they exert their effects. Our narrative is crafted not as a rigid recitation of facts, but as a logical journey through the scientific process, from initial screening to mechanistic understanding, to empower researchers in their quest for novel therapeutics.

I. The Antioxidant Potential: Quenching the Fires of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases. Substituted benzaldehydes have emerged as a promising class of antioxidants, capable of mitigating this damage through various mechanisms.

Structure-Activity Relationship Insights

The antioxidant capacity of substituted benzaldehydes is intricately linked to the nature and position of the substituents on the aromatic ring. Hydroxyl (-OH) and methoxy (-OCH3) groups are particularly influential. Dihydroxybenzaldehydes, for instance, exhibit significant antioxidant activity, with the position of the hydroxyl groups being a critical determinant.[1][2] Generally, ortho- and para-positioning of hydroxyl groups enhances radical scavenging activity due to the potential for forming stable phenoxy radicals through resonance stabilization. The presence of multiple hydroxyl and methoxy groups can further potentiate this activity.[3] For example, syringaldehyde, with its two methoxy groups and one hydroxyl group, is a potent antioxidant.[3]

Quantitative Evaluation of Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed method to quantify the antioxidant potential of substituted benzaldehydes.[1][4][5]

Table 1: DPPH Radical Scavenging Activity of Representative Substituted Benzaldehydes

CompoundSubstituentsIC50 (µM)Reference
Protocatechuic aldehyde3,4-dihydroxy~25[3]
Syringaldehyde3,5-dimethoxy-4-hydroxy~30[3]
Vanillin3-methoxy-4-hydroxy>100[3]
p-Hydroxybenzaldehyde4-hydroxyInactive[3]
Salicylaldehyde2-hydroxyInactive[3]

IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of substituted benzaldehydes.[1][4][5][6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Substituted benzaldehyde test compounds

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Compounds: Prepare stock solutions of the substituted benzaldehydes and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the test compound solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[1]

Visualizing the Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Samples in 96-well plate DPPH->Mix Samples Prepare Serial Dilutions of Benzaldehydes Samples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

II. Antimicrobial Efficacy: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted benzaldehydes have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[7]

Structure-Activity Relationship Insights

The antimicrobial potency of substituted benzaldehydes is heavily influenced by the presence and position of various functional groups. Halogenation, hydroxylation, and the introduction of nitro groups can dramatically enhance antimicrobial activity.[8] For instance, halogenated salicylaldehydes exhibit potent activity against various microbes.[8] The aldehyde functional group itself is crucial for activity, often being more active than the corresponding carboxylic acid.[9] The mechanism of action is often attributed to the aldehyde's ability to interact with microbial proteins and disrupt cell membrane function.[10][11][12]

Quantitative Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The broth microdilution method is a standard technique for determining the MIC.[13][14][15]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Substituted Benzaldehydes

CompoundSubstituentsMicroorganismMIC (µg/mL)Reference
3,5-Dichlorosalicylaldehyde3,5-dichloro-2-hydroxyStaphylococcus aureus1.6[8]
5-Nitrosalicylaldehyde5-nitro-2-hydroxyStaphylococcus aureus3.1[8]
2,3-Dihydroxybenzaldehyde2,3-dihydroxyEscherichia coli125[9]
2,5-Dihydroxybenzaldehyde2,5-dihydroxyListeria monocytogenes62.5[9]

MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the MIC of substituted benzaldehydes against bacterial strains.[10][13][14][15][16]

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Substituted benzaldehyde test compounds

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of the substituted benzaldehyde in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the serially diluted compound with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15] This can be determined visually or by measuring the absorbance at 600 nm.

Visualizing the Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Serial Dilution of Benzaldehydes in Broth Inoculation Inoculate Microplate Compound->Inoculation Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Reading Read MIC (Lowest concentration with no growth) Incubation->Reading

Caption: Workflow for MIC Determination by Broth Microdilution.

III. Anticancer Activity: Inducing Apoptosis in Malignant Cells

The quest for novel anticancer agents is a cornerstone of modern medicine. Substituted benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[17][18][19]

Structure-Activity Relationship Insights

The anticancer activity of substituted benzaldehydes is highly dependent on the substitution pattern on the aromatic ring. The presence of hydroxyl, methoxy, and chloro groups has been shown to be important for cytotoxicity.[4] For instance, certain benzyloxybenzaldehyde derivatives exhibit significant activity against leukemia cell lines.[4] The hydrophobicity and the position of substituents are key determinants of their toxicity.[16]

Mechanism of Action: The Apoptotic Cascade

Many anticancer benzaldehyde derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[4] A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[9][20][21][22][23] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[9][20][21][22] Benzaldehyde has also been shown to inhibit the interaction of the 14-3-3ζ protein with histone H3, which plays a role in treatment resistance and metastasis.[17][18][19]

Visualizing the Apoptotic Pathway

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade Benzaldehyde Substituted Benzaldehyde Mito Mitochondrion Benzaldehyde->Mito Induces Stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified Intrinsic Apoptosis Pathway Induced by Substituted Benzaldehydes.

Quantitative Evaluation of Cytotoxicity

The MTT assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells by measuring cell viability.[24][25][26]

Table 3: Cytotoxicity (IC50) of Representative Substituted Benzaldehydes against Cancer Cell Lines

CompoundSubstituentsCell LineIC50 (µg/mL)Reference
2,3-Dihydroxybenzaldehyde2,3-dihydroxyHL-60 (Leukemia)0.36[24]
2,5-Dihydroxybenzaldehyde2,5-dihydroxyHL-60 (Leukemia)0.42[24]
3,5-Dichlorosalicylaldehyde3,5-dichloro-2-hydroxyHL-60 (Leukemia)0.89[24]
5-Nitrosalicylaldehyde5-nitro-2-hydroxyHL-60 (Leukemia)1.54[24]
2-[(3-methoxybenzyl)oxy]benzaldehyde2-benzyloxy (3-methoxy)HL-60 (Leukemia)~1-10 µM[4]

IC50 values are indicative and can vary based on the cell line and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxicity of substituted benzaldehydes using the MTT assay.[24][25][26]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS)

  • Substituted benzaldehyde test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehydes for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

IV. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Substituted benzaldehydes have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[27][28]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of certain benzaldehyde derivatives is attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[29][30] This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[29] A key signaling pathway implicated in inflammation is the NF-κB pathway, which controls the expression of numerous pro-inflammatory genes.[31][32][33][34] Some substituted benzaldehydes have been shown to inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitor, IκB.[29]

Visualizing the NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Benzaldehyde cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates Benzaldehyde Substituted Benzaldehyde Benzaldehyde->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases Gene Pro-inflammatory Gene Expression NFkB_active->Gene

Caption: Inhibition of the NF-κB Signaling Pathway by Substituted Benzaldehydes.

Experimental Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of substituted benzaldehydes can be assessed by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with FBS

  • Lipopolysaccharide (LPS)

  • Substituted benzaldehyde test compounds

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the substituted benzaldehydes for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

V. Conclusion and Future Perspectives

The substituted benzaldehyde scaffold represents a privileged structure in medicinal chemistry, offering a gateway to a diverse array of biological activities. The ease of synthesis and the ability to fine-tune its pharmacological properties through targeted substitutions make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the antioxidant, antimicrobial, anticancer, and anti-inflammatory potential of this versatile class of compounds, grounded in experimental evidence and mechanistic insights. The detailed protocols and visual workflows are intended to serve as a practical resource for researchers in the field. Future research should continue to explore the vast chemical space of substituted benzaldehydes, with a focus on optimizing their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will undoubtedly pave the way for the rational design of next-generation therapeutics for a wide range of human diseases.

VI. References

Sources

An In-Depth Technical Guide to Exploring the Pharmacophore of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

In the landscape of medicinal chemistry, few structural motifs are as ubiquitous and impactful as the piperidine ring. This six-membered nitrogen-containing heterocycle is classified as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its enduring success is not coincidental but is rooted in a unique combination of physicochemical properties. The piperidine ring offers a three-dimensional framework that is metabolically stable, and its basic nitrogen atom (pKa of the conjugate acid ~11) is typically protonated at physiological pH, enabling strong ionic interactions with biological targets.[4][5] Furthermore, its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for optimizing interactions within diverse protein binding pockets.[4][5]

This guide provides a comprehensive exploration of the pharmacophore of piperidine-containing compounds. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven methodologies. We will dissect the process of elucidating these pharmacophores, moving from abstract theory to concrete experimental and computational protocols, all grounded in real-world case studies.

Part 1: Deconstructing the Piperidine Pharmacophore

A pharmacophore is more than just a chemical structure; it is an abstract concept that describes the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect.[6][7] The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[8][9][10]

For piperidine-containing compounds, the core pharmacophoric features often include:

  • Hydrogen Bond Acceptors/Donors: The ring nitrogen can act as a hydrogen bond acceptor, while substituents can introduce both donor and acceptor functionalities.[7]

  • Positive Ionizable Feature: The basic nitrogen is often protonated, forming a cation that can engage in crucial salt-bridge interactions with acidic residues like aspartate or glutamate in a binding site.[7]

  • Hydrophobic Centroids: The aliphatic carbon backbone of the piperidine ring provides a hydrophobic character, facilitating van der Waals or hydrophobic interactions.[7][8]

  • Aromatic Rings: Phenyl or other aromatic groups are common substituents on the piperidine ring, contributing to π-π stacking or hydrophobic interactions.[8]

  • Defined 3D Spatial Relationships: The true power of the pharmacophore lies in the precise geometry—the distances and angles—between these features, dictated by the piperidine ring's conformation and substitution pattern.

Part 2: Methodologies for Pharmacophore Elucidation

The strategy for identifying a pharmacophore model depends critically on the available information, primarily whether the 3D structure of the biological target is known. This leads to two major workflows: ligand-based and structure-based modeling.

Ligand-Based Pharmacophore Modeling: Unveiling the Pattern from Actives

Causality: When the structure of the target receptor is unknown, we rely on the principle that a set of structurally diverse molecules binding to the same target must share a common set of pharmacophoric features arranged in a similar 3D geometry.[7][11] By analyzing a collection of known active compounds, we can deduce a hypothetical pharmacophore model that explains their shared activity.[7][11]

Workflow Diagram: Ligand-Based Pharmacophore Modeling

LigandBased_Workflow cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Validation A 1. Select Diverse Active Ligands B 2. Generate 3D Conformations A->B Conformational Analysis C 3. Superimpose & Align Structures B->C Flexible Alignment D 4. Abstract Common Features C->D E 5. Generate Pharmacophore Hypotheses D->E F 6. Score & Rank Hypotheses E->F Scoring Function G 7. Validate with Inactive Decoys F->G Enrichment Plot/ ROC Curve H 8. Final Model for Virtual Screening G->H Validated Hypothesis

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

Experimental Protocol: Common Feature Pharmacophore Generation

  • Training Set Selection:

    • Objective: To assemble a structurally diverse set of at least 5-10 active piperidine-containing ligands with a range of potencies (e.g., IC₅₀ or Kᵢ values).

    • Procedure:

      • Curate compounds from literature or internal databases.

      • Ensure structural diversity to avoid bias.

      • Include both highly active and moderately active compounds. It is also highly beneficial to have a set of known inactive compounds for model validation.[6]

  • Conformational Analysis:

    • Objective: To generate a realistic ensemble of low-energy 3D conformations for each flexible molecule in the training set.[11]

    • Procedure (using software like Schrödinger's Phase[12][13] or BIOVIA's Discovery Studio[14]):

      • Import the 2D structures of the selected ligands.

      • Use a robust conformational search algorithm (e.g., Monte Carlo Multiple Minimum - MCMM) to explore the torsional space.

      • Minimize the energy of each generated conformer using a suitable force field (e.g., OPLS4).

  • Pharmacophore Feature Identification and Alignment:

    • Objective: To identify common chemical features among the conformers of the active molecules and align them in 3D space.

    • Procedure:

      • Define pharmacophore features for each molecule (e.g., H-bond acceptor, positive ionizable, hydrophobic).

      • Software algorithms (e.g., CATALYST in Discovery Studio) will identify common features and generate alignments of the molecules that overlay these features.

  • Hypothesis Generation and Validation:

    • Objective: To generate and validate a pharmacophore model that effectively distinguishes active from inactive compounds.[6][10]

    • Procedure:

      • The software generates multiple pharmacophore hypotheses based on the alignments.

      • These hypotheses are scored based on how well they map to the active compounds.

      • Crucial Validation Step: The top-ranked hypotheses are used to screen a database containing the known active compounds and a much larger set of "decoy" (presumed inactive) molecules.

      • A successful model will preferentially select the active compounds. This is quantified using metrics like Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curves. The final, validated model can then be used for virtual screening of large compound libraries.[15][16]

Structure-Based Pharmacophore Modeling: Decoding the Target's Language

Causality: When the 3D structure of the target protein (ideally co-crystallized with a piperidine-containing ligand) is available, we can directly observe the key interactions responsible for binding.[17][18] This allows for the creation of a highly accurate pharmacophore model that represents the complementary features of the binding pocket itself.[17][19]

Workflow Diagram: Structure-Based Pharmacophore Modeling

StructureBased_Workflow cluster_0 Input Preparation cluster_1 Model Generation cluster_2 Application A 1. Obtain Target-Ligand Complex (e.g., PDB) B 2. Prepare Protein & Ligand Structure A->B Clean, Add H, Assign Charges C 3. Analyze Binding Site Interactions B->C Identify H-Bonds, Hydrophobic Contacts D 4. Generate Interaction Pharmacophore C->D E 5. Add Excluded Volumes D->E Define steric constraints F 6. Refine & Validate Model E->F G 7. Use for Virtual Screening or SAR F->G

Caption: Workflow for Structure-Based Pharmacophore Model Generation.

Experimental Protocol: Interaction Pharmacophore Generation

  • System Preparation:

    • Objective: To obtain and prepare a high-quality 3D structure of the protein-ligand complex.

    • Procedure:

      • Download the structure from a database like the Protein Data Bank (PDB).

      • Use protein preparation tools (e.g., Protein Preparation Wizard in Maestro) to:

        • Add hydrogen atoms.

        • Assign correct bond orders and formal charges.

        • Optimize the hydrogen-bonding network.

        • Perform a restrained energy minimization to relieve steric clashes.

  • Interaction Analysis and Pharmacophore Generation:

    • Objective: To identify all significant interactions between the piperidine ligand and the protein and translate them into pharmacophore features.

    • Procedure (using software like LigandScout[20] or Phase[12]):

      • The software automatically detects and maps key interactions (H-bonds, salt bridges, hydrophobic contacts, etc.) between the ligand and the receptor.

      • These interaction points are converted into pharmacophore features with specific locations and vectorities (where applicable, e.g., for H-bonds).

      • Excluded volume spheres are added to the model to represent the space occupied by the receptor, preventing clashes in screened compounds.[17]

  • Model Refinement and Application:

    • Objective: To use the generated pharmacophore for drug discovery tasks.

    • Application:

      • Virtual Screening: The pharmacophore serves as a 3D query to rapidly search large compound databases for molecules that match the required features, identifying potential new hits.[17]

      • Scaffold Hopping: Because a pharmacophore is an abstract representation, it can identify molecules with entirely different chemical skeletons that still present the correct 3D features for binding.[17]

      • Structure-Activity Relationship (SAR) Explanation: The model can rationalize why certain analogs of a lead compound are more or less active by showing how well they satisfy the key interaction points.

Part 3: Case Studies in Piperidine Pharmacophore Discovery

Opioid Receptor Antagonists

The trans-(3,4)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a classic example in opioid receptor pharmacology, serving as the basis for potent and selective antagonists.[21][22]

  • Key Pharmacophoric Features:

    • Cationic Amine: The protonated piperidine nitrogen forms a critical ionic bond with an aspartate residue (Asp147 in the µ-opioid receptor) in the binding pocket.

    • Phenolic Hydroxyl: The hydroxyl group on the phenyl ring acts as a hydrogen bond donor.

    • Hydrophobic Core: The phenyl and piperidine rings provide the necessary hydrophobic bulk to occupy the binding pocket.

  • Elucidation Method: The pharmacophore for these compounds was elucidated through a combination of extensive SAR studies and molecular modeling, which informed the design of new scaffolds.[21][22][23] For example, modeling revealed a strong structural similarity between the piperidine series and 2-amino-tetralins, leading to the successful design of a new class of antagonists.[21][22]

Atypical Antipsychotics: The Haloperidol Scaffold

Haloperidol, a butyrophenone derivative containing a 4-phenylpiperidine moiety, has been a cornerstone in the treatment of schizophrenia. Its multi-receptor binding profile (D₂, 5-HT₂ₐ, etc.) is a direct result of its complex pharmacophore.[24][25]

  • Key Pharmacophoric Features:

    • Butyrophenone Moiety: Provides a key hydrophobic region and a hydrogen bond acceptor (carbonyl).

    • Piperidine Nitrogen: Acts as the basic center for receptor interaction.

    • 4-Chlorophenyl Group: A second major hydrophobic element.

  • Elucidation and Application: Researchers have used the haloperidol pharmacophore as a scaffold for designing new atypical antipsychotics.[24][25] By systematically modifying each part of the molecule—the butyrophenone, the piperidine, and the chlorophenyl ring—and assessing the binding affinity at various CNS receptors, they could map the contribution of each pharmacophoric group. This strategy led to the identification of new compounds with more desirable "atypical" binding profiles (e.g., balanced D₂/5-HT₂ₐ affinity).[24][25][26] Similarly, the pharmacophore of risperidone has been deconstructed to identify the minimal structural features required for 5-HT₂ₐ receptor antagonism.[27]

Data Summary: Piperidine Pharmacophores
Drug ClassCore ScaffoldKey Pharmacophoric FeaturesPrimary Elucidation Method
Opioid Antagonists 4-PhenylpiperidineCationic Amine, Phenolic Hydroxyl, Hydrophobic CoreLigand-Based SAR & Molecular Modeling[21][23]
Atypical Antipsychotics 4-ArylpiperidineCationic Amine, Two Distal Hydrophobic/Aromatic RegionsLigand-Based Scaffold Hopping & SAR[24][27]

Part 4: Advanced Topics and Future Directions

Dynamic Pharmacophores: Incorporating Flexibility

A limitation of traditional structure-based methods is that they often rely on a single, static crystal structure.[7] However, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations can be used to model the flexibility of the protein-ligand complex over time.[28][29] By generating pharmacophore models from multiple snapshots of an MD trajectory, one can create a more robust, "dynamic" pharmacophore that accounts for the conformational adaptability of the binding site.[20][28][30] This approach can reveal transient interactions that are critical for binding but absent in the static crystal structure.

Machine Learning in Pharmacophore Modeling

Machine learning and artificial intelligence are beginning to revolutionize pharmacophore modeling. These approaches can be used to:

  • Develop more predictive QSAR models based on pharmacophoric descriptors.

  • Cluster large sets of pharmacophore hypotheses to identify the most relevant models from MD simulations.[31]

  • Generate novel chemical structures that fit a given pharmacophore hypothesis (de novo design).

Conclusion

The piperidine scaffold remains a cornerstone of modern drug discovery due to its favorable physicochemical properties and synthetic tractability.[2][5][32] Understanding and elucidating the pharmacophore of piperidine-containing compounds is a critical step in the rational design of new and improved therapeutics. By leveraging a combination of ligand-based and structure-based computational methods, researchers can translate the complex interplay of molecular interactions into a clear, actionable model. As computational power increases and algorithms become more sophisticated, the ability to generate dynamic and highly predictive pharmacophore models will continue to accelerate the journey from initial hit to clinical candidate.

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An In-depth Technical Guide to 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Synthesis, Physicochemical Characterization, and Exploration of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde, a molecule of significant interest at the intersection of heterocyclic and aromatic chemistry. While direct and extensive biological data for this specific compound remains nascent in publicly accessible literature, its structural motifs—a substituted benzaldehyde and a piperidine ring—are cornerstones in a vast array of pharmacologically active agents.[1] This document will therefore serve as a foundational resource, detailing a robust synthetic pathway and physicochemical properties. Furthermore, by drawing on established research into structurally analogous compounds, this guide will extrapolate and propose potential therapeutic avenues and provide detailed, actionable experimental protocols to facilitate future research and drug discovery efforts.

Introduction: Unpacking the Therapeutic Potential of a Hybrid Scaffold

The pursuit of novel therapeutic agents is often a story of synergistic chemical architecture. This compound is a compelling example of such a design. It marries two independently significant pharmacophores: the substituted benzaldehyde and the piperidine heterocycle.

The benzaldehyde moiety, particularly with methoxy substitutions, is a precursor to a wide range of biologically active compounds, including chalcones and Schiff bases, which have demonstrated significant anticancer and antimicrobial properties.[2][3] Certain benzaldehyde derivatives have also been investigated for their ability to overcome therapy resistance in cancer and to act as absorption promoters for other drugs.[4]

The piperidine ring is one of the most prevalent heterocyclic scaffolds in modern medicine, found in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to be functionalized allow for precise tuning of physicochemical properties, enhancing drug-like characteristics such as solubility, metabolic stability, and target binding affinity. Piperidine-containing compounds have shown efficacy in a broad spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][5]

The combination of these two moieties in this compound suggests a molecule with a rich, yet largely unexplored, pharmacological potential. This guide aims to provide the foundational knowledge and experimental frameworks necessary to unlock that potential.

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient synthetic route can be designed based on the well-established Williamson ether synthesis.

Proposed Synthetic Pathway

The synthesis initiates from the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), and proceeds via a two-step reaction as outlined below.

Synthesis_Pathway Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Intermediate Vanillin Sodium Salt Vanillin->Intermediate NaOH (aq) Product This compound Intermediate->Product DMF, Heat Chloroethylpiperidine 1-(2-Chloroethyl)piperidine Hydrochloride Chloroethylpiperidine->Product

Caption: Proposed Williamson Ether Synthesis for the target compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Formation of the Sodium Phenoxide

  • In a round-bottom flask, dissolve vanillin (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (1.1 equivalents).

  • Stir the solution at room temperature for 30 minutes to ensure complete formation of the sodium salt.

  • Remove the water under reduced pressure to obtain the vanillin sodium salt as a solid. Dry thoroughly under vacuum.

Step 2: Williamson Ether Synthesis

  • To the dried sodium salt, add anhydrous DMF.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 equivalents).

  • Heat the reaction mixture to 80-90°C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol
CAS Number 46995-88-4
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO

Inferred Pharmacological Profile and Potential Therapeutic Applications

Based on the extensive literature on structurally related compounds, we can hypothesize several promising areas for the pharmacological investigation of this compound.

Anticancer Activity

The benzaldehyde core, particularly benzyloxybenzaldehyde derivatives, has shown significant anticancer activity.[2][6] These compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including leukemia.[6] The mechanism often involves the disruption of mitochondrial function.[6] The piperidine moiety is also a common feature in many anticancer drugs, contributing to improved pharmacokinetic properties.

Hypothesized Mechanism: The molecule could potentially inhibit critical signaling pathways in cancer cells, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[7]

Antimicrobial and Antifungal Activity

Derivatives of hydroxy-methoxybenzaldehydes have demonstrated notable antimicrobial and antifungal properties.[8][9] The presence of the piperidine ring could further enhance this activity. Research on related oxime esters of 3-ethoxy-4-hydroxybenzaldehyde has shown a correlation between lipophilicity and antibiotic activity.[10][11]

Hypothesized Mechanism: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes in bacteria and fungi.

Central Nervous System (CNS) Activity

The piperidine scaffold is a key component of many CNS-active drugs.[1] Depending on the overall structure, piperidine-containing compounds can act as monoamine reuptake inhibitors, which are relevant for treating conditions like depression and cocaine addiction.[5]

Hypothesized Mechanism: The molecule could potentially modulate the activity of neurotransmitter transporters or receptors in the brain.

Proposed Research Directions and Experimental Protocols

To validate the inferred pharmacological profile, a systematic investigation is required. The following section outlines detailed experimental workflows.

In Vitro Anticancer Activity Screening

Anticancer_Screening_Workflow Start Select Cancer Cell Lines (e.g., HL-60, MCF-7, A549) MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Start->MTT_Assay Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI Staining via Flow Cytometry) MTT_Assay->Apoptosis_Analysis If cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) Apoptosis_Analysis->Cell_Cycle_Analysis MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1 Staining) Cell_Cycle_Analysis->MMP_Assay Western_Blot Western Blot Analysis (e.g., for PI3K/Akt/mTOR pathway proteins) MMP_Assay->Western_Blot End Data Analysis and Interpretation Western_Blot->End

Caption: Workflow for in vitro anticancer activity screening.

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity Screening

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Prepare a twofold serial dilution of the test compound in a 96-well microplate with an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (standard antibiotic/antifungal) and negative (no compound) controls.

  • Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound stands as a molecule with considerable, yet underexplored, potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques. The true value of this compound, however, lies in the synergistic combination of its substituted benzaldehyde and piperidine moieties. The inferential analysis presented in this guide, based on a solid foundation of research into analogous structures, strongly suggests promising avenues for investigation in oncology, infectious diseases, and neuroscience. The detailed experimental protocols provided herein offer a clear roadmap for researchers to embark on the systematic evaluation of this compound's therapeutic potential. It is our hope that this guide will catalyze further research into this and related molecular scaffolds, ultimately contributing to the development of novel and effective therapeutic agents.

References

  • Ahluwalia, V., Kumar, J., et al. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry. [Link]

  • Lin, C.-F., Yang, J.-S., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. [Link]

  • Oriental Journal of Chemistry. (Year not specified). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. [Link]

  • Ahluwalia, V., Kumar, J., et al. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Semantic Scholar. [Link]

  • ResearchGate. (2023). Synthesis and Anticancer Evaluation of Some New 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives. [Link]

  • Liu, Q.-R., et al. (Year not specified). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PMC - NIH. [Link]

  • MDPI. (Year not specified). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. [Link]

  • Lin, C.-F., Yang, J.-S., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Rothman, R. B., et al. (Year not specified). Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors. PubMed. [Link]

  • Malaysian Journal of Science. (Year not specified). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • RSC Publishing. (Year not specified). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. [Link]

  • PMC. (Year not specified). Pyridine alkaloids with activity in the central nervous system. [Link]

  • ResearchGate. (2023). Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. [Link]

  • Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

Sources

Methodological & Application

synthesis protocol for 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Application Notes and Protocol

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a compound of interest for researchers in medicinal chemistry and drug development. The protocol is grounded in the principles of the Williamson ether synthesis and has been designed for reproducibility and high yield.

Introduction and Significance

This compound is a substituted benzaldehyde that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. The benzaldehyde functional group is a versatile handle for further chemical modifications, while the methoxy and piperidinylethoxy moieties can influence the compound's pharmacokinetic and pharmacodynamic properties. The structural analogue, isovanillin (3-hydroxy-4-methoxybenzaldehyde), is a key starting material in the synthesis of compounds like the anticancer drug (Z)-combretastatin A-4. This protocol details a reliable method to introduce the 2-(piperidin-1-yl)ethoxy side chain onto the isovanillin scaffold, opening avenues for the exploration of novel chemical entities.

Reaction Scheme: The Williamson Ether Synthesis

The synthesis of the target compound is achieved via the Williamson ether synthesis, a classic and robust method for forming ethers.[1][2] This reaction proceeds through an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether linkage.[1][3]

In this specific application, the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the primary alkyl halide, 1-(2-chloroethyl)piperidine, to yield the desired ether product. The use of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions that are more prevalent with secondary and tertiary halides.[1][3]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )QuantityPuritySupplier
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)C₈H₈O₃152.151.0 eq≥99%Sigma-Aldrich
1-(2-Chloroethyl)piperidine hydrochlorideC₇H₁₅Cl₂N184.111.2 eq≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.0 eqAnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09~10 mL / g of isovanillinAnhydrousMerck
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededACS GradeVWR
Deionized Water (H₂O)H₂O18.02As needed--
Brine (Saturated NaCl solution)NaCl(aq)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-Acros Organics

Experimental Protocol

Step-by-Step Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 10 mL per gram of isovanillin).

  • Addition of Alkyl Halide: Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C in an oil bath and maintain stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a pure solid.

Visualizing the Workflow

Reaction Scheme Diagram

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Reaction_Point + Isovanillin->Reaction_Point AlkylHalide 1-(2-Chloroethyl)piperidine (from hydrochloride salt) AlkylHalide->Reaction_Point Base K₂CO₃ (Base) Arrow_Point Base->Arrow_Point Solvent DMF (Solvent) Solvent->Arrow_Point Product This compound Reaction_Point->Arrow_Point Williamson Ether Synthesis (SN2 Mechanism) Arrow_Point->Product

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Workflow Diagram

Workflow start Start: Combine Reactants dissolve Add Anhydrous DMF start->dissolve add_halide Add 1-(2-Chloroethyl)piperidine HCl dissolve->add_halide heat Heat to 80-90°C (4-6 hours) add_halide->heat monitor Monitor by TLC heat->monitor monitor->heat Reaction Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Final Product purify->end_product

Sources

Application Notes and Protocols for the Characterization of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde , a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed to ensure scientific rigor and data integrity, crucial for research and development.

Introduction and Molecular Overview

This compound (CAS No: 46995-88-4; Molecular Formula: C₁₅H₂₁NO₃; Molecular Weight: 263.33 g/mol ) is a substituted benzaldehyde derivative. Its structure incorporates a vanillin core, an ethoxy linker, and a piperidine moiety, making it a valuable building block in the synthesis of various biologically active compounds. Accurate characterization is paramount to ensure the identity, purity, and quality of this intermediate, which directly impacts the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide outlines a multi-faceted analytical approach, leveraging nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC) to provide a holistic characterization of the molecule.

Structural Elucidation via Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are critical for the complete structural assignment.

Predicted ¹H and ¹³C NMR Data

While experimental spectra for this specific molecule are not widely published, the following chemical shifts are predicted based on the analysis of structurally similar compounds, such as 3-ethoxy-4-methoxybenzaldehyde[1][2] and other substituted benzaldehydes[3][4][5].

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aldehyde (-CHO)~9.8 (s, 1H)~191.0
Aromatic (Ar-H)~7.4 (d, 1H), ~7.3 (s, 1H), ~7.0 (d, 1H)~155.0, ~150.0, ~130.0, ~126.0, ~112.0, ~111.0
Methoxy (-OCH₃)~3.9 (s, 3H)~56.0
Ethoxy (-O-CH₂-)~4.2 (t, 2H)~68.0
Ethoxy (-CH₂-N)~2.8 (t, 2H)~58.0
Piperidine (α to N)~2.5 (m, 4H)~55.0
Piperidine (β, γ to N)~1.6 (m, 4H), ~1.4 (m, 2H)~26.0, ~24.0

(s = singlet, d = doublet, t = triplet, m = multiplet)

Protocol for ¹H and ¹³C NMR Analysis

Figure 1: Workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved; vortex if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended).

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Acquire the ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the corresponding protons and carbons in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, and to gain insights into its fragmentation patterns.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 264.16. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition of C₁₅H₂₂NO₃⁺.

Protocol for ESI-MS Analysis

Figure 2: Workflow for ESI-MS analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable signal.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • For HRMS data, use the accurate mass to determine the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to further confirm the molecular structure. A prominent fragment would likely arise from the cleavage of the ethoxy linker, resulting in an ion corresponding to the piperidinylethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
Aldehyde C-H stretch~2850 and ~2750
Aldehyde C=O stretch~1685
Aromatic C=C stretch~1600 and ~1500
C-O-C (ether) stretch~1250 and ~1050
Aliphatic C-H stretch~2950-2800

Protocol for ATR-FTIR Analysis

  • Background Collection:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups. The presence of a strong carbonyl peak around 1685 cm⁻¹ and characteristic aromatic and ether stretches will confirm key structural features.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for identifying and quantifying any impurities. A reverse-phase HPLC method with UV detection is generally suitable for this type of aromatic aldehyde.

Protocol for HPLC Purity Analysis

Figure 3: Workflow for HPLC purity analysis.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: A suitable gradient program, for example, starting with a lower percentage of acetonitrile and gradually increasing to elute the compound and any potential impurities. A starting point could be 30% B, increasing to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV absorbance of the benzaldehyde chromophore, a wavelength of around 280 nm is a good starting point.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the sample and run the gradient program.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the compound based on the relative peak area of the main component to the total area of all peaks.

Conclusion

The combination of NMR, MS, FTIR, and HPLC provides a robust and comprehensive analytical workflow for the characterization of this compound. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical industry. The provided predicted spectral data serves as a valuable reference for the initial identification and characterization of this important synthetic intermediate.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • PubChem. 3-Ethoxy-4-methoxybenzaldehyde. [Link]

Sources

Application Note & Protocols: A Framework for Investigating the Neurotherapeutic Potential of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: The Imperative for Novel Neurotherapeutics

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a profound and growing challenge to global health. A common thread weaving through their complex pathologies is a trio of destructive processes: oxidative stress, chronic neuroinflammation, and the accumulation of misfolded protein aggregates due to impaired cellular clearance mechanisms.[1][2] Despite significant advances in understanding the molecular underpinnings of these diseases, effective treatments remain elusive, underscoring a critical need for novel therapeutic agents.[3][4]

Small molecules derived from natural or synthetic scaffolds offer a promising avenue for drug discovery. The benzaldehyde moiety, in particular, has garnered attention for its presence in compounds exhibiting a range of biological activities, including neuroprotective and anti-inflammatory effects.[5][6] Recent studies have shown that certain benzaldehyde derivatives can mitigate neuroinflammation, reduce neuronal apoptosis, and even modulate critical cellular housekeeping processes like autophagy.[5][7]

This document introduces 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde , a compound integrating the benzaldehyde scaffold with a piperidine moiety—a common feature in CNS-active drugs.[8] We provide a detailed scientific framework and actionable protocols for investigating its potential as a multi-target therapeutic agent for neurodegenerative diseases. The following sections outline hypothesized mechanisms of action and provide step-by-step methodologies for assessing its efficacy in established in vitro models of neuroprotection, neuroinflammation, and autophagy.

Compound Profile: this compound

This compound combines a substituted benzaldehyde core with a piperidinyl-ethoxy side chain. This structural integration is significant; the benzaldehyde group is a known pharmacophore with antioxidant potential, while the piperidine ring is a prevalent scaffold in medicinal chemistry that can modulate physicochemical properties and biological target interactions.[8]

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 46995-88-4[9]
Molecular Formula C₁₅H₂₁NO₃[9]
Molecular Weight 263.33 g/mol [9]
Rationale for Study Based on the known neuroprotective, anti-inflammatory, and autophagy-inducing activities of other benzaldehyde derivatives.[5][6][7]N/A

Hypothesized Mechanisms of Action & Investigative Pathways

We propose that this compound may exert neuroprotective effects through three primary, interconnected pathways. The following experimental plan is designed to systematically validate these hypotheses.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Assays cluster_2 Downstream Analysis A Compound Solubility & Stability Assessment B Neuronal Cytotoxicity Assay (Determine Max Non-Toxic Dose) A->B C Neuroprotection Assay (Oxidative Stress Model) B->C D Anti-Inflammatory Assay (Microglia Model) B->D E Autophagy Flux Assay (Neuronal Model) B->E F Target Validation (e.g., Western Blot for Nrf2, NF-κB) C->F D->F E->F G Pathway Deconvolution F->G H Lead Optimization G->H

Figure 1. High-level experimental workflow for evaluating the compound.
Pathway 1: Neuroprotection via Antioxidant Response

Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases.[10] We hypothesize that the compound may protect neurons by activating endogenous antioxidant pathways, such as the Nrf2-ARE pathway, which is a master regulator of cellular defense against oxidative damage.[10]

G compound 3-Methoxy-4-[...] benzaldehyde nrf2 Nrf2 Activation & Nuclear Translocation compound->nrf2 potentially enhances stress Oxidative Stress (e.g., H₂O₂, Glutamate) stress->nrf2 induces are Antioxidant Response Element (ARE) Binding nrf2->are genes Expression of Protective Genes (HO-1, GCL, NQO1) are->genes protection Enhanced Antioxidant Capacity & Neuronal Survival genes->protection

Figure 2. Hypothesized Nrf2-mediated neuroprotective pathway.
Pathway 2: Attenuation of Neuroinflammation

Chronic activation of microglia, the brain's resident immune cells, perpetuates a neurotoxic inflammatory environment.[11] The NF-κB signaling pathway is a central mediator of this pro-inflammatory response.[12] We propose that the compound may exert anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB, thereby reducing the production of inflammatory cytokines like TNF-α and IL-6.[12]

G lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 ikb IκB Kinase (IKK) Activation tlr4->ikb nfkb NF-κB Activation (p65 Phosphorylation) ikb->nfkb translocation NF-κB Nuclear Translocation nfkb->translocation cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) translocation->cytokines compound 3-Methoxy-4-[...] benzaldehyde compound->ikb putative inhibition

Figure 3. Proposed inhibition of the NF-κB inflammatory pathway.
Pathway 3: Induction of Autophagy

Autophagy is a vital cellular process for degrading and recycling damaged organelles and protein aggregates.[13] Its dysfunction is a hallmark of many neurodegenerative disorders. Constitutive autophagy is essential for neuronal survival.[14] We hypothesize that the compound may promote neuronal health by inducing autophagy, potentially through modulation of the mTOR signaling pathway, a key negative regulator of the process.[13]

G compound 3-Methoxy-4-[...] benzaldehyde mTOR mTOR Pathway compound->mTOR putative inhibition ulk1 ULK1 Complex Activation mTOR->ulk1 inhibits initiation Phagophore Initiation ulk1->initiation lc3 LC3-I to LC3-II Conversion initiation->lc3 autophagosome Autophagosome Formation lc3->autophagosome clearance Degradation of Protein Aggregates autophagosome->clearance

Figure 4. Proposed mechanism of autophagy induction via mTOR inhibition.

Experimental Protocols

Safety Precaution: Standard laboratory personal protective equipment (PPE) should be worn at all times. All cell culture work must be performed in a certified biological safety cabinet.

Protocol 1: In Vitro Neuroprotection Assay Using HT22 Cells

Objective: To determine if the compound protects murine hippocampal HT22 neuronal cells from oxidative glutamate toxicity or H₂O₂-induced cell death.

Rationale: The HT22 cell line is a well-established model for studying oxidative stress-induced neuronal death, as it lacks functional ionotropic glutamate receptors and its death is mediated purely by oxidative pathways.[3][4] This provides a clean system to test antioxidant properties.

Materials:

  • HT22 murine hippocampal cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Glutamate (5 mM working solution) or Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of the compound in culture media. The final DMSO concentration should not exceed 0.1%. Remove the old media and add 100 µL of media containing the desired concentrations of the compound (e.g., 0.1, 1, 5, 10, 25 µM). Include a "vehicle control" group with 0.1% DMSO. Incubate for 2 hours.

  • Induction of Oxidative Stress:

    • To the appropriate wells, add glutamate to a final concentration of 2-5 mM or H₂O₂ to a final concentration of 100-200 µM.

    • Include a "no-stress control" group (cells with media only) and a "stress control" group (cells with glutamate/H₂O₂ and vehicle).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT stock solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the results by expressing the absorbance of treated wells as a percentage of the no-stress control.

Hypothetical Data Summary:

Treatment GroupGlutamate (5 mM)Absorbance (570 nm)Cell Viability (% of Control)
Control (No Stress)-1.25100%
Vehicle+0.4838.4%
Compound (1 µM)+0.6552.0%
Compound (5 µM)+0.9878.4%
Compound (10 µM)+1.1592.0%
Protocol 2: Anti-Neuroinflammatory Assay in BV-2 Microglia

Objective: To assess the ability of the compound to suppress the pro-inflammatory response of microglia stimulated with lipopolysaccharide (LPS).

Rationale: Microglial activation is a key feature of neuroinflammation.[15] LPS, a component of bacterial cell walls, is a potent activator of the TLR4 receptor, leading to a robust pro-inflammatory response and the release of cytokines like TNF-α, making it a standard screening tool.[15][16]

Materials:

  • BV-2 murine microglial cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kit for mouse TNF-α or IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat cells with various concentrations of the compound (e.g., 1, 5, 10 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the "no-stim control" group.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the compound concentration. A dose-dependent decrease in cytokine levels indicates anti-inflammatory activity.

Hypothetical Data Summary:

Treatment GroupLPS (100 ng/mL)TNF-α Concentration (pg/mL)
Control (No Stim)-15
Vehicle+1250
Compound (1 µM)+980
Compound (5 µM)+450
Compound (10 µM)+180
Protocol 3: Autophagy Flux Assay by Western Blot

Objective: To determine if the compound induces autophagy in neuronal cells by measuring the conversion of LC3-I to LC3-II.

Rationale: A key event in autophagosome formation is the conversion of the soluble protein LC3-I to the lipidated, membrane-bound form LC3-II.[17] An increase in the LC3-II/LC3-I ratio is a widely accepted marker of autophagy induction.[17] To measure autophagic flux (the entire process from formation to degradation), Bafilomycin A1, a lysosomal inhibitor, is used to block the degradation of LC3-II, allowing its accumulation to be measured.[18]

Materials:

  • SH-SY5Y neuroblastoma cells or primary neurons

  • This compound

  • Bafilomycin A1 (BafA1)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 6-well plate. Once they reach ~70% confluency, treat them with the compound at the desired concentration(s) or vehicle for 12-24 hours.

  • Lysosomal Inhibition (Flux Measurement): For the final 2-4 hours of the compound treatment, add BafA1 (e.g., 100 nM) to a parallel set of wells. This will trap autophagosomes, allowing for the measurement of flux.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against LC3 (to detect both LC3-I at ~16-18 kDa and LC3-II at ~14-16 kDa) and β-actin (~42 kDa) as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/β-actin ratio (or LC3-II/LC3-I ratio). A significant increase in LC3-II levels in the compound-treated group, especially in the presence of BafA1 compared to BafA1 alone, indicates a robust induction of autophagic flux.

Hypothetical Data Summary:

TreatmentBafA1 (100 nM)LC3-II / β-actin Ratio (Densitometry Units)
Vehicle-0.2
Vehicle+0.8
Compound (10 µM)-0.7
Compound (10 µM)+2.5

Conclusion and Future Directions

The protocols outlined in this application note provide a robust, multi-faceted approach to characterizing the therapeutic potential of this compound for neurodegenerative diseases. Positive results from these in vitro assays—demonstrating neuroprotective, anti-inflammatory, and autophagy-inducing properties—would provide a strong rationale for advancing the compound into more complex models. Subsequent steps would include validating the engagement of specific molecular targets (e.g., Nrf2, NF-κB p65) via Western blot or immunofluorescence, assessing blood-brain barrier permeability using in vitro models (e.g., MDCK cell assays)[19], and ultimately, evaluating its efficacy in animal models of neurodegeneration. This structured investigational funnel is essential for the rigorous and efficient development of novel neurotherapeutics.

References

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (n.d.).
  • Lapchak, P. A. (2013). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. Pharmaceuticals, 4(2), 200–212. [Link]

  • Wang, W., Li, M., Wang, Y., Li, S., & Zhang, M. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. Marine Drugs, 21(1), 37. [Link]

  • Maher, P., & Hanneken, A. (2007). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Brain Research, 1173, 117–125. [Link]

  • Ghavami, S., Eshragi, M., Ande, S. R., & Chazin, W. J. (2022). In vitro methods in autophagy research: Applications in neurodegenerative diseases and mood disorders. Frontiers in Cellular Neuroscience, 16, 963122. [Link]

  • Arias, E., & Cuervo, A. M. (2017). Assessment of Autophagy in Neurons and Brain Tissue. Cells, 6(3), 23. [Link]

  • Lynch, E. M., & O'Connell, D. J. (2022). Assaying Microglia Functions In Vitro. Cells, 11(16), 2568. [Link]

  • Xia, M. (2015). Does anyone know how to induce autophagy in primary cultured hippocampus neuron? ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). Microglial Activation Assays. Retrieved January 17, 2026, from [Link]

  • Boland, B., Kumar, A., Lee, S., Platt, F. M., & Nixon, R. A. (2008). Autophagy induction and autophagosome clearance in neurons: relationship to autophagic pathology in Alzheimer's disease. The Journal of Neuroscience, 28(27), 6926–6937. [Link]

  • Da Pozzo, E., Costa, B., Cavallaro, T., & Martini, C. (2019). Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation. International Journal of Molecular Sciences, 20(18), 4443. [Link]

  • Chen, Y. H., Lan, K. P., & Chen, Y. L. (2024). Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products. Helminthologia, 61(3), 241–254. [Link]

  • Johnson, W. M., & Maher, P. (2012). Nutraceutical Antioxidants as Novel Neuroprotective Agents. Molecules, 17(10), 11664–11682. [Link]

  • Hoogland, I. C., Houbolt, C., van Westerloo, D. J., van Gool, W. A., & van de Beek, D. (2015). Pro-inflammatory activation of microglia in the brain of patients with sepsis. Journal of Neuroinflammation, 12, 157. [Link]

  • Rahman, M. H., Akter, F., & Kamal, M. A. (2024). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. Neuroscience and Biobehavioral Reviews, 164, 105697. [Link]

  • Boland, B., Kumar, A., Lee, S., Platt, F. M., & Nixon, R. A. (2008). Autophagy Induction and Autophagosome Clearance in Neurons: Relationship to Autophagic Pathology in Alzheimer's Disease. ResearchGate. [Link]

  • Rehman, S., & Reddy, K. (2024). Naringenin Ameliorates LPS-Induced Neuroinflammation Through NF-κB Signaling in Human Microglia and Protects Neuronal Cells. Preprints.org. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2022). Para-hydroxybenzaldehyde against transient focal cerebral ischemia in rats via mitochondrial preservation. Experimental and Therapeutic Medicine, 23(5), 335. [Link]

  • Masato, A., & Anderson, G. (2018). Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease. Journal of Parkinson's Disease, 8(4), 513–526. [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved January 17, 2026, from [Link]

  • Tracey, K. J. (2005). Neurodegeneration and aldehyde load: from concept to therapeutics. Neurobiology of Disease, 18(3), 445–452. [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Sari, Y. N., & Arrahman, A. (2020). 3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one. Molbank, 2020(4), M1159. [Link]

Sources

Application Notes and Protocols: Investigating 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde as a Potential Phosphodiesterase 4 (PDE4) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde as a selective inhibitor of Phosphodiesterase 4 (PDE4). This document outlines the rationale, chemical synthesis, and a multi-tiered biological evaluation workflow, from initial enzymatic screening to cell-based functional assays.

Introduction: The Rationale for Targeting PDE4

Phosphodiesterase 4 (PDE4) is a critical enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels in immune and inflammatory cells are associated with the suppression of pro-inflammatory mediators, making PDE4 a highly attractive therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1][2] Approved PDE4 inhibitors like roflumilast and apremilast validate this therapeutic strategy.[2][3]

The search for novel PDE4 inhibitors continues, driven by the need for improved side-effect profiles and isoform selectivity.[2] The compound this compound possesses structural motifs, such as the methoxy-ethoxy-benzaldehyde core, that bear resemblance to pharmacophores found in other known PDE inhibitors. This structural alert provides a compelling rationale for its synthesis and systematic evaluation as a potential PDE4 inhibitor. This guide provides the necessary protocols to test this hypothesis rigorously.

Synthesis and Characterization of the Target Compound

The synthesis of this compound can be achieved through a straightforward Williamson ether synthesis, a reliable and well-documented method.

Protocol 2.1: Synthesis of this compound

Principle: This synthesis involves the alkylation of the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 1-(2-chloroethyl)piperidine hydrochloride under basic conditions.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 1-(2-chloroethyl)piperidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of vanillin (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Compound Property Predicted/Reported Value
Molecular Formula C₁₅H₂₁NO₃[4]
Molecular Weight 263.33 g/mol [4]
Boiling Point 412.0±35.0 °C (Predicted)[4]
Density 1.101±0.06 g/cm³ (Predicted)[4]

In Vitro Evaluation: Enzymatic Inhibition Assays

The first step in biological evaluation is to determine if the compound directly inhibits PDE4 enzyme activity. A fluorescence polarization (FP) based assay is a robust and high-throughput compatible method for this purpose.

Protocol 3.1: PDE4B1 Enzymatic Assay using Fluorescence Polarization

Principle: This assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by the PDE4 enzyme.[5] When cAMP-FAM is hydrolyzed to AMP-FAM, a specific binding agent captures the resulting monophosphate, leading to a large, slow-rotating complex and a high FP signal.[5] Inhibition of PDE4 prevents this hydrolysis, keeping the FP signal low.[5]

Materials:

  • Recombinant human PDE4B1 enzyme (e.g., BPS Bioscience, #60041)

  • PDE Assay Buffer

  • FAM-Cyclic-3′,5′-AMP substrate

  • Binding Agent (e.g., from a commercial kit)

  • This compound (test compound)

  • Roflumilast or Rolipram (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Add 2.5 µL of the diluted compounds or DMSO to the wells of the microplate.

  • Add 20 µL of diluted PDE4B1 enzyme to each well.

  • Initiate the reaction by adding 2.5 µL of the FAM-Cyclic-3′,5′-AMP substrate.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the reaction by adding 25 µL of the Binding Agent solution.

  • Incubate for another 20 minutes at room temperature.

  • Read the fluorescence polarization on a microplate reader equipped for FP measurements.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Description Example Value
IC₅₀ Concentration for 50% inhibition251 nM (for a known inhibitor)[2]
Positive Control Roflumilast~1-10 nM
Assay Window (S/B) Signal of uninhibited vs. inhibited> 5

Cellular Activity: Quantifying Target Engagement

A positive result in the enzymatic assay must be followed by confirmation in a cellular context. Cell-based assays determine if the compound can cross the cell membrane and inhibit PDE4 in a physiological environment, leading to an increase in intracellular cAMP.

Protocol 4.1: Cellular cAMP Measurement using a Biosensor

Principle: This protocol uses a genetically encoded biosensor, such as a cyclic nucleotide-gated (CNG) ion channel, stably expressed in a cell line (e.g., HEK293).[6] Inhibition of endogenous PDE4 leads to cAMP accumulation, which opens the CNG channels, causing cation influx and membrane depolarization.[6] This change can be quantified using a membrane potential-sensitive dye.[6]

Materials:

  • HEK293 cell line stably expressing a CNG channel (e.g., ACTOne™ from BD Biosciences)

  • DMEM with 10% FBS and appropriate selection antibiotics

  • Membrane potential dye

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)

  • Test compound and positive control (Rolipram)

  • 384-well black, clear-bottom microplates

Procedure:

  • Seed the CNG-HEK293 cells into 384-well plates and culture overnight.

  • Remove the culture medium and add the membrane potential dye dissolved in assay buffer. Incubate for 1 hour at room temperature.

  • Add serial dilutions of the test compound or positive control to the wells.

  • Stimulate the cells with an EC₂₀ concentration of forskolin to induce submaximal cAMP production.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the fluorescence on a plate reader.

Data Analysis:

  • Calculate the increase in fluorescence signal relative to vehicle-treated cells.

  • Plot the fluorescence increase against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration for 50% of the maximal effect).

Downstream Functional Effects: Anti-Inflammatory Activity

The ultimate validation of a potential PDE4 inhibitor is its ability to elicit an anti-inflammatory response. A key function of PDE4 inhibitors is to suppress the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) from immune cells.

Protocol 5.1: TNF-α Release Assay in LPS-stimulated PBMCs

Principle: This assay measures the ability of the test compound to inhibit the release of TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

  • Human PBMCs, isolated from whole blood by Ficoll gradient

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and positive control

  • Human TNF-α ELISA kit

Procedure:

  • Plate PBMCs in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of the test compound or positive control for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C, 5% CO₂.

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant and measure the TNF-α concentration using a validated ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-only control.

  • Determine the IC₅₀ value for TNF-α inhibition by plotting percent inhibition versus log-concentration.

Visualizing the Workflow and Underlying Biology

Diagrams are essential for conceptualizing the experimental plan and the biological pathways involved.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase (AC) GPCR->AC Gαs cAMP cAMP AC->cAMP converts ATP ATP PDE4 PDE4 (Target) cAMP->PDE4 substrate PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP (Inactive) PDE4->AMP hydrolyzes CREB p-CREB PKA->CREB phosphorylates AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory promotes Test_Compound This compound Test_Compound->PDE4 INHIBITS

Caption: PDE4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_chem Chemistry cluster_bio Biological Evaluation Synth Synthesis of Test Compound Purify Purification & Characterization Synth->Purify Enzyme_Assay Primary Screen: PDE4 Enzymatic Assay (IC50) Purify->Enzyme_Assay Pure Compound Cell_Assay Secondary Screen: Cellular cAMP Assay (EC50) Enzyme_Assay->Cell_Assay Hit Functional_Assay Functional Screen: TNF-α Release Assay (IC50) Cell_Assay->Functional_Assay Confirmed

Caption: Tiered Experimental Workflow for Inhibitor Evaluation.

Conclusion and Future Directions

This document provides a robust, step-by-step framework to evaluate this compound as a novel PDE4 inhibitor. By following these protocols, researchers can systematically progress from chemical synthesis to in vitro biochemical assays, and finally to cell-based functional readouts. Positive and potent activity across this cascade would provide strong evidence for its classification as a PDE4 inhibitor and warrant further investigation, including isoform selectivity profiling (PDE4A, C, D), ADME/Tox studies, and eventual evaluation in animal models of inflammatory disease.

References

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Center for Biotechnology Information. Available at: [Link]

  • Dal Piaz, V., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. Available at: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Available at: [Link]

  • PDE4B1 Assay Kit. BPS Bioscience. Available at: [Link]

  • Galdones, E., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. Available at: [Link]

  • Dal Piaz, V. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. International journal of molecular sciences. Available at: [Link]

  • PDE Screening Services for Drug Discovery. Reaction Biology. Available at: [Link]

  • McEwan, D.G., et al. (2014). Determination of the efficacy of established and novel PDE4 inhibitors in vitro and in vivo. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Bioactivity Testing of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is a synthetic aromatic aldehyde containing a vanillin scaffold, an ether linkage, and a piperidine moiety. While specific biological activities of this particular compound are not extensively documented in peer-reviewed literature, its structural components suggest potential interactions with various biological targets. Benzaldehyde derivatives are known to exhibit a wide range of bioactivities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[1][2][3] The presence of the piperidine ring may enhance its pharmacological properties, as this moiety is common in many centrally active drugs.[4]

These application notes provide a strategic framework and detailed protocols for the initial in vitro screening of this compound to elucidate its potential therapeutic value. The proposed assays are designed to be robust, reproducible, and provide a solid foundation for further preclinical research.[5]

Section 1: Preliminary Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile. This information is crucial for establishing appropriate concentration ranges for subsequent bioactivity assays and for identifying potential anticancer properties. Aldehydes can exert cytotoxic effects through various mechanisms, including protein and DNA damage.[6] We will employ two common and complementary assays to assess cell viability and cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol 1: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[8] This assay is complementary to the MTT assay as it directly measures cell death.

Protocol 2: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.

Table 1: Example Data Presentation for Cytotoxicity Assays

Compound Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)1000
0.198.51.2
195.24.8
1075.624.1
5048.951.5
10022.378.9

Section 2: Anti-Inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases. Many natural and synthetic compounds are screened for their ability to modulate inflammatory pathways.[9][10] The following assays will investigate the potential of this compound to suppress inflammatory responses in vitro.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS) stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.[5] The Griess assay is used to measure nitrite, a stable product of NO.

Protocol 3: Nitric Oxide Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Cytokine Measurement by ELISA

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play crucial roles in the inflammatory cascade.[9] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels in cell culture supernatants.

Protocol 4: Cytokine ELISA

  • Cell Seeding and Treatment: Follow steps 1-3 of the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition by the test compound.

Anti-inflammatory Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Assays Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with Compound Pre-treat with Compound Seed RAW 264.7 cells->Pre-treat with Compound 24h incubation Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS 1h pre-treatment Griess Assay (NO) Griess Assay (NO) Stimulate with LPS->Griess Assay (NO) 24h stimulation ELISA (Cytokines) ELISA (Cytokines) Stimulate with LPS->ELISA (Cytokines)

Caption: Workflow for in vitro anti-inflammatory assays.

Section 3: Neuroprotective Activity Assessment

Neurodegenerative diseases are often associated with excitotoxicity and oxidative stress.[11][12] In vitro models using neuronal cell lines can be used to screen for compounds with neuroprotective properties.[13][14]

Glutamate-Induced Excitotoxicity Assay

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Excessive glutamate can lead to neuronal cell death, a process known as excitotoxicity.[15] The neuroprotective effect of the test compound can be assessed by its ability to protect neuronal cells from glutamate-induced damage.

Protocol 5: Glutamate-Induced Excitotoxicity Assay

  • Cell Seeding: Seed a neuronal cell line (e.g., HT22 or SH-SY5Y) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-4 hours.[11]

  • Glutamate Treatment: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) for 24 hours.[15]

  • Viability Assessment: Assess cell viability using the MTT assay (Protocol 1) or a similar method.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the glutamate-treated vehicle control.

Hydrogen Peroxide-Induced Oxidative Stress Assay

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a major contributor to neuronal damage.[12] Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress in vitro.[11]

Protocol 6: Hydrogen Peroxide-Induced Oxidative Stress Assay

  • Cell Seeding: Seed a neuronal cell line as in the excitotoxicity assay.

  • Compound Co-treatment: Treat the cells with the test compound and a toxic concentration of H₂O₂ (e.g., 100-500 µM) simultaneously.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay.

  • Data Analysis: Calculate the percentage of neuroprotection.

Neuroprotection Signaling Pathway Glutamate Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity H2O2 H2O2 Oxidative Stress (ROS) Oxidative Stress (ROS) H2O2->Oxidative Stress (ROS) Mitochondrial Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mitochondrial Dysfunction Oxidative Stress (ROS)->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Test Compound Test Compound Test Compound->Excitotoxicity Test Compound->Oxidative Stress (ROS)

Caption: Potential neuroprotective mechanisms of action.

References

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central.
  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. PubMed.
  • Comparative Evaluation of Cytotoxicity and Metabolism of Four Aldehydes in Two Hepatoma Cell Lines. Taylor & Francis Online.
  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI.
  • In vitro neurology assays. InnoSer.
  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • 3-methoxy-4-(2-oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde. Echemi.
  • In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. PMC - NIH.
  • Benzaldehyde derivatives with investigated inhibition profile 2....
  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxid
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
  • 3-Methoxy-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde. Benchchem.
  • Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. PubMed.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. Benchchem.

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Application Notes and Protocols for Reactions Involving 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Aldehyde in Medicinal Chemistry

3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is a substituted aromatic aldehyde of significant interest to researchers in drug discovery and medicinal chemistry. Its structure combines a reactive aldehyde functionality with a piperidine moiety, a common scaffold in many FDA-approved drugs.[1] The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to form salts.[1] The aldehyde group serves as a versatile chemical handle for a variety of transformations, including the formation of Schiff bases, reductive aminations, and condensation reactions, making this compound a valuable intermediate in the synthesis of more complex bioactive molecules.[1][2]

This guide provides a comprehensive overview of the experimental setup for reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible experimentation.

Part 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4][5] This reaction involves the coupling of an alkoxide with an alkyl halide.[4][5] In this case, the synthesis proceeds in two main steps starting from the readily available vanillin.

Step 1: Synthesis of 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Derivative

The initial step involves the reaction of vanillin with a suitable dihaloalkane, such as 1-bromo-2-chloroethane, to introduce the ethoxy linker. This reaction is a standard Williamson ether synthesis.

Step 2: Reaction with Piperidine

The resulting intermediate, 4-(2-chloroethoxy)-3-methoxybenzaldehyde, is then reacted with piperidine to yield the final product. The more reactive C-Cl bond will undergo nucleophilic substitution by the secondary amine of piperidine.

Experimental Protocol: Synthesis of this compound

Materials and Reagents
Reagent/MaterialGradeSupplier
VanillinReagentSigma-Aldrich
1-Bromo-2-chloroethaneReagentSigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
AcetoneACS GradeVWR
PiperidineReagentSigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Rotary Evaporator---Buchi
Magnetic Stirrer/Hotplate---IKA
Standard Glassware---Pyrex
Procedure

Step A: Synthesis of 4-(2-chloroethoxy)-3-methoxybenzaldehyde

  • To a solution of vanillin (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the vanillin is consumed.

  • Cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate.

Step B: Synthesis of this compound

  • Dissolve the crude 4-(2-chloroethoxy)-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add piperidine (2.2 equivalents) to the solution. The excess piperidine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water to remove excess piperidine and its hydrochloride salt.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Applications in Organic Synthesis

The aldehyde functionality of this compound makes it a valuable substrate for various carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed protocols for two common and powerful transformations: reductive amination and the Knoevenagel condensation.

Application 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, allowing for the formation of a new C-N bond through the reaction of a carbonyl compound with an amine.[6][7] The reaction proceeds via an imine intermediate which is then reduced in situ to the corresponding amine.[6][8]

The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial. STAB is selective for the reduction of the protonated imine over the starting aldehyde, which is particularly important in a one-pot procedure where both species are present simultaneously.[8] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound---As synthesized
Primary Amine (e.g., Benzylamine)ReagentSigma-Aldrich
Sodium Triacetoxyborohydride (STAB)ReagentSigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
Acetic Acid (optional)GlacialFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution------
Brine------
Anhydrous Sodium Sulfate (Na₂SO₄)---Fisher Scientific

Procedure

  • Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCM.

  • Optionally, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application 2: Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base as a catalyst.[9][10]

The reaction is catalyzed by a weak base, such as piperidine or pyridine, which deprotonates the active methylene compound to form a resonance-stabilized enolate.[10] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.[9][10]

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound---As synthesized
MalononitrileReagentSigma-Aldrich
PiperidineReagent (as catalyst)Sigma-Aldrich
EthanolAbsoluteDecon Labs

Procedure

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Part 3: Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow vanillin Vanillin intermediate1 4-(2-chloroethoxy)-3- methoxybenzaldehyde vanillin->intermediate1 Williamson Ether Synthesis final_product This compound intermediate1->final_product Nucleophilic Substitution reagent1 1-Bromo-2-chloroethane, K₂CO₃, Acetone reagent2 Piperidine, DCM

Caption: Synthetic route to the target compound.

Reductive Amination Workflow

Reductive_Amination_Workflow start_aldehyde This compound imine_intermediate Imine Intermediate start_aldehyde->imine_intermediate Imine Formation final_amine Secondary Amine Product imine_intermediate->final_amine Reduction reagent_amine Primary Amine, DCM reagent_stab STAB

Caption: Workflow for reductive amination.

Knoevenagel Condensation Workflow

Knoevenagel_Condensation_Workflow start_aldehyde This compound aldol_adduct Aldol Adduct start_aldehyde->aldol_adduct Nucleophilic Addition final_product α,β-Unsaturated Product aldol_adduct->final_product Dehydration reagent_methylene Active Methylene Compound, Piperidine (cat.), EtOH

Caption: Workflow for Knoevenagel condensation.

Part 4: Characterization and Data

The structural confirmation of the synthesized compounds is paramount. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final products. The spectra of piperidine-containing compounds can sometimes show broad signals due to conformational exchange, which can be temperature-dependent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For instance, the disappearance of the aldehyde C=O stretch and the appearance of a C=C stretch in the Knoevenagel product.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Journal of Chemical Sciences. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. 2023. Available from: [Link]

  • ResearchGate. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. 2025. Available from: [Link]

  • Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). Available from: [Link]

  • Lumen Learning. 21.4. Imine formation | Organic Chemistry II. Available from: [Link]

  • ResearchGate. Time effect study on reductive amination of benzaldehyde with aniline... Available from: [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. Is it possible to purify imine using column chromatography? 2015. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. 2014. Available from: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. 2020. Available from: [Link]

  • YouTube. Williamson Ether Synthesis. 2018. Available from: [Link]

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Application Notes & Protocols: Evaluating 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde as a Novel CNS Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine.[1] The structural complexity of the brain, coupled with the restrictive nature of the blood-brain barrier (BBB), contributes to high attrition rates in CNS drug development pipelines.[1] This document outlines a comprehensive strategy for the preclinical evaluation of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde , a novel chemical entity with potential applications in neurodegenerative diseases.

The structure of this compound presents a compelling starting point for a CNS-focused drug discovery program. It incorporates a benzaldehyde scaffold, a motif present in various biologically active natural products and synthetic compounds with neuroprotective properties.[2][3][4][5] More significantly, the presence of a piperidine ring connected via an ethoxy linker is reminiscent of the core structure of Donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease (AD).[6][7]

Given this structural analogy, a primary hypothesis is that this compound may function as an acetylcholinesterase inhibitor. The "cholinergic hypothesis" of Alzheimer's disease posits that the decline in cognitive function is linked to a deficit in cholinergic neurotransmission in key brain regions.[2] By inhibiting AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh), a drug can increase ACh levels in the synaptic cleft, thereby enhancing neuronal communication and improving cognitive symptoms.[8][9][10]

These application notes provide a structured, multi-phase approach to rigorously test this hypothesis, beginning with fundamental in vitro characterization and progressing to in vivo validation in relevant animal models of neurodegeneration.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

The primary therapeutic target proposed for this compound is the enzyme acetylcholinesterase (AChE). In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by AChE in the synaptic cleft. In Alzheimer's disease, the loss of cholinergic neurons leads to reduced ACh release.[2] An AChE inhibitor (AChEI) blocks the action of AChE, prolonging the residence time of ACh in the synapse and compensating for its reduced release.[10]

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft pre_neuron Vesicle with Acetylcholine (ACh) ACh ACh pre_neuron->ACh Release post_neuron ACh Receptors ACh->post_neuron Binding & Signal AChE AChE ACh->AChE Hydrolysis Compound Candidate Compound Compound->AChE Inhibition

Caption: Proposed mechanism of AChE inhibition in the cholinergic synapse.

Phase 1: In Vitro Characterization Protocols

The initial phase of evaluation focuses on establishing the compound's activity at the molecular and cellular level. Key questions to address are: Does it inhibit AChE? Can it cross a model of the blood-brain barrier? Is it safe for neuronal cells at effective concentrations?

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol utilizes the Ellman method, a colorimetric assay to measure AChE activity. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), the absorbance of which is measured at 412 nm.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human recombinant AChE.

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Donepezil, dissolved in DMSO

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[11]

    • AChE Solution: Prepare a working solution of AChE in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate (typically 0.1-0.25 U/mL).[11]

    • DTNB Solution: Prepare a 10 mM stock solution in assay buffer.[11]

    • ATCI Solution: Prepare a 14-15 mM stock solution in deionized water. Prepare fresh daily.[11]

    • Test Compound & Control: Prepare a series of dilutions of the test compound and Donepezil in assay buffer. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Execution:

    • In a 96-well plate, add 25 µL of assay buffer to the blank wells.

    • Add 25 µL of AChE solution to the negative control, positive control, and test compound wells.

    • Add 25 µL of the appropriate dilution of the test compound or Donepezil to the corresponding wells. For negative control wells, add buffer with the equivalent percentage of DMSO.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[11]

    • Add 125 µL of DTNB solution to all wells.

    • To initiate the reaction, add 25 µL of the ATCI solution to all wells.[11]

  • Measurement & Data Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[11]

    • Calculate the reaction rate (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V_neg_control - V_test) / V_neg_control ] * 100[11]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical AChE Inhibition Results

CompoundConcentration Range (µM)IC₅₀ (µM)
Test Compound 0.01 - 100To be determined
Donepezil (Control) 0.001 - 100.025 ± 0.003[11]
Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

A critical prerequisite for any CNS-active drug is the ability to cross the BBB.[12] This protocol describes a transwell assay using a monolayer of brain microvascular endothelial cells (BMECs) to model the BBB.

Objective: To determine the apparent permeability coefficient (Papp) of the test compound across an in vitro BBB model.

BBB_Workflow cluster_setup Assay Setup cluster_exp Permeability Experiment cluster_analysis Analysis A1 Seed brain endothelial cells (e.g., hCMEC/D3) on Transwell insert A2 Culture until confluent monolayer forms (3-5 days) A1->A2 A3 Measure Transendothelial Electrical Resistance (TEER) to confirm barrier integrity A2->A3 B1 Add Test Compound to Apical (upper) chamber A3->B1 If TEER > Threshold B2 Incubate for set time points (e.g., 30, 60, 120 min) B1->B2 B3 Collect samples from Basolateral (lower) chamber B2->B3 C1 Quantify compound concentration in samples (LC-MS/MS) B3->C1 C2 Calculate Apparent Permeability (Papp) C1->C2

Caption: Experimental workflow for the in vitro BBB permeability assay.

Materials:

  • Human Cerebral Microvascular Endothelial Cell line (e.g., hCMEC/D3)

  • Transwell inserts (e.g., 0.4 µm pore size) and companion plates

  • Appropriate cell culture medium and supplements

  • Test Compound and Lucifer Yellow (paracellular marker)

  • Transendothelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed hCMEC/D3 cells onto the porous membrane of the Transwell inserts and culture until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the TEER across the cell monolayer. A high TEER value (e.g., >100 Ω·cm²) indicates the formation of tight junctions, essential for a valid BBB model.[12][13]

  • Permeability Assay:

    • Replace the medium in the apical (upper) and basolateral (lower) chambers with transport buffer.

    • Add the test compound at a known concentration to the apical chamber. In a separate well, add Lucifer Yellow to assess paracellular flux.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Quantification and Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Data Presentation: Interpreting Papp Values

Papp (cm/s)Predicted BBB PermeabilityExample
> 10 x 10⁻⁶HighCaffeine
2 - 10 x 10⁻⁶ModerateTarget for CNS Drugs
< 2 x 10⁻⁶Low / ImpermeableDopamine[13]
Protocol: In Vitro Neurotoxicity Assay

Objective: To assess the potential toxicity of the test compound on a human neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cell line[14]

  • Cell culture medium (e.g., DMEM/F12)

  • Test Compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or SDS solution)

  • 96-well cell culture plates and plate reader

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24 or 48 hours. Include vehicle-only (DMSO) controls.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express the results as a percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration). A high CC₅₀ value is desirable.

Phase 2: In Vivo Evaluation in Preclinical Models

Following promising in vitro results (e.g., potent AChE inhibition, good BBB permeability, low toxicity), the compound should be advanced to in vivo testing to assess its pharmacokinetics and efficacy in a living system.

Selection of Animal Models

Transgenic mouse models that recapitulate key aspects of Alzheimer's disease pathology are essential for evaluating potential therapeutics.[15][16]

  • Tg2576 Model: Expresses human amyloid precursor protein (APP) with the "Swedish" mutation, leading to age-dependent Aβ plaque deposition and cognitive deficits.[15][17]

  • 3xTg-AD Model: Harbors three mutations (APP, PSEN1, and tau), developing both Aβ plaques and neurofibrillary tangles, hallmarks of AD.[17][18]

The choice of model depends on the specific hypothesis being tested. For an initial efficacy screen of an AChEI, the Tg2576 model is often sufficient.

Protocol: Behavioral Efficacy in an AD Mouse Model (Morris Water Maze)

Objective: To determine if chronic administration of the test compound can ameliorate the cognitive deficits observed in an AD mouse model.

MWM_Timeline cluster_dosing Chronic Dosing Phase (4 Weeks) cluster_mwm Morris Water Maze (MWM) Testing (Week 5) cluster_analysis Data Analysis D1 Day 1: Begin daily administration of Vehicle or Test Compound D2 ... D3 Day 28: Final Dose M1 Days 29-33: Acquisition Trials (Find hidden platform) D3->M1 Begin Behavioral Testing M2 Day 34: Probe Trial (Platform removed) M1->M2 A1 Analyze Escape Latency & Path Length (Acquisition) M2->A1 A2 Analyze Time in Target Quadrant (Probe) M2->A2

Caption: Timeline for an in vivo efficacy study using the Morris Water Maze.

Procedure:

  • Animal Groups: Use aged (e.g., 12-15 months) Tg2576 mice and non-transgenic wild-type (WT) littermates. Divide them into groups:

    • Group 1: WT + Vehicle

    • Group 2: Tg2576 + Vehicle

    • Group 3: Tg2576 + Test Compound (e.g., 1 mg/kg)

    • Group 4: Tg2576 + Test Compound (e.g., 5 mg/kg)

  • Chronic Administration: Administer the compound or vehicle daily for 4 weeks via a suitable route (e.g., oral gavage).[19]

  • Morris Water Maze (MWM) - Acquisition Phase (5 days):

    • Place mice in a large pool of opaque water containing a hidden escape platform.

    • Record the time (escape latency) and path length taken to find the platform over multiple trials per day.

    • Cognitively impaired mice (Tg2576 + Vehicle) are expected to take longer to learn the platform's location.

  • MWM - Probe Trial (1 day):

    • Remove the platform and allow the mouse to swim freely for 60 seconds.

    • Track the mouse's movement and measure the time spent in the target quadrant where the platform was previously located.

    • A successful treatment should result in the Tg2576 + Compound group spending significantly more time in the target quadrant compared to the Tg2576 + Vehicle group.

  • Tissue Analysis: After behavioral testing, brain tissue can be collected to measure Aβ levels and AChE activity to correlate with behavioral outcomes.[18]

Conclusion and Future Directions

This structured evaluation framework provides a robust pathway for characterizing this compound as a potential CNS therapeutic. Positive outcomes from these studies—namely, potent and selective AChE inhibition, favorable BBB permeability, a good safety profile, and reversal of cognitive deficits in a relevant animal model—would provide strong validation for advancing the compound into formal preclinical development, including more extensive toxicology studies and lead optimization.

References

  • Inglese, J., et al. (2008). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. PubMed Central. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. Available at: [Link]

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  • WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions. WebMD. Available at: [Link]

  • Giménez-Llort, L., et al. (2019). Rodent models for Alzheimer's disease drug discovery. PubMed Central. Available at: [Link]

  • Sasaguri, H., et al. (2022). Role of Animal Models in Alzheimer's Disease Drug Development. Cambridge University Press. Available at: [Link]

  • Shabir, A. (2009). Donepezil: an update. PubMed. Available at: [Link]

  • Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action. GoodRx Health. Available at: [Link]

  • Wikipedia. (2024). Donepezil. Wikipedia. Available at: [Link]

  • Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Taconic Biosciences. Available at: [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. Available at: [Link]

  • The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models. The Journal of American Medical Science and Research. Available at: [Link]

  • MDPI. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery. MDPI. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. Available at: [Link]

  • Rauti, R., et al. (2020). Recent progress in translational engineered in vitro models of the central nervous system. PubMed Central. Available at: [Link]

  • Manasa, S., et al. (n.d.). Assay for Screening of Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

  • Appchem. (n.d.). This compound. Appchem. Available at: [Link]

  • Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. Available at: [Link]

  • MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

  • PubMed. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. Available at: [Link]

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Purity Assessment of Synthesized Benzaldehyde Derivatives by High-Performance Liquid Chromatography (HPLC): An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for assessing the purity of synthesized benzaldehyde derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC). Benzaldehyde and its derivatives are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[1] Therefore, the accurate determination of their purity is paramount to ensure the quality, safety, and efficacy of the final drug product.[1] This guide details the necessary instrumentation, reagents, and a step-by-step protocol for sample analysis, data interpretation, and method validation, grounded in established analytical principles and regulatory expectations.

Introduction: The Critical Role of Purity in Synthesis

Benzaldehyde derivatives serve as foundational building blocks in organic synthesis, particularly within the pharmaceutical industry. The purity of these starting materials and intermediates directly impacts the impurity profile of the final active pharmaceutical ingredient (API). Unidentified or unquantified impurities can have significant consequences, potentially affecting the stability, bioavailability, and safety of the drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for purity assessment due to its high resolution, sensitivity, and versatility.[1][2] This protocol focuses on a robust RP-HPLC method, a common and effective technique for analyzing moderately polar compounds like benzaldehyde derivatives.[1]

The principle of RP-HPLC relies on the partitioning of analytes between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[3][4] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase, resulting in longer retention times, while more polar compounds will elute earlier with the mobile phase. By carefully selecting the column, mobile phase composition, and detector settings, a high degree of separation between the main compound and its potential process-related or degradation impurities can be achieved.

Experimental Design & Rationale

The following sections outline the necessary components and parameters for the successful implementation of this HPLC protocol. The choices presented are based on common practices for the analysis of aromatic aldehydes and are intended to serve as a robust starting point for method development and validation.

Materials and Reagents
Material/ReagentGrade/SpecificationRationale
Acetonitrile (ACN)HPLC GradeCommon organic modifier in RP-HPLC, provides good elution strength for aromatic compounds.[3]
WaterHPLC Grade or Milli-QPrimary component of the mobile phase, must be free of ionic and organic contaminants.[3]
Glacial Acetic AcidACS Grade or higherUsed to acidify the mobile phase, which can improve peak shape and resolution for acidic analytes like potential benzoic acid impurities.[5][6]
Benzaldehyde DerivativeSynthesized MaterialThe analyte of interest.
Reference StandardCertified, >99.5% purityFor accurate identification (by retention time) and quantification of the main peak.
Syringe Filters0.45 µm PTFE or NylonTo remove particulate matter from sample solutions, preventing column blockage and instrument damage.[1]
Instrumentation and HPLC Conditions

A standard HPLC system equipped with a UV detector is suitable for this application. The following conditions are a general guideline and may require optimization depending on the specific benzaldehyde derivative being analyzed.

ParameterRecommended SettingJustification
HPLC Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides excellent retention and separation for a wide range of moderately polar to non-polar compounds, including benzaldehyde derivatives.[5][6]
Mobile Phase Acetonitrile:Water:Glacial Acetic Acid (e.g., 60:40:0.1, v/v/v)An isocratic mobile phase is often sufficient for purity analysis. The ratio of acetonitrile to water can be adjusted to optimize the retention time of the main peak. Acetic acid helps to ensure consistent ionization of any acidic or basic functional groups.[5]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[5]
Column Temperature 25°C - 30°CMaintaining a consistent column temperature is crucial for reproducible retention times.[7]
Injection Volume 10 - 20 µLThe injection volume should be optimized to provide a strong signal without overloading the column.[5]
UV Detection 254 nmBenzaldehyde and its derivatives typically exhibit strong UV absorbance around this wavelength. A photodiode array (PDA) detector can be used to assess peak purity and identify optimal detection wavelengths.[5][6][8]

Step-by-Step Protocol

This section provides a detailed workflow for the purity assessment of a synthesized benzaldehyde derivative.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_std Standard Preparation run_std Inject Standard prep_std->run_std prep_sample Sample Preparation run_sample Inject Sample prep_sample->run_sample instrument_setup->run_std run_std->run_sample integrate_peaks Peak Integration run_sample->integrate_peaks calc_purity Purity Calculation (% Area) integrate_peaks->calc_purity report Generate Report calc_purity->report

Caption: HPLC Purity Analysis Workflow.

Mobile Phase Preparation
  • Carefully measure the required volumes of HPLC-grade acetonitrile, water, and glacial acetic acid. For example, to prepare 1 L of a 60:40:0.1 mixture, combine 600 mL of acetonitrile, 400 mL of water, and 1 mL of glacial acetic acid.

  • Mix thoroughly and degas the mobile phase using vacuum filtration or sonication to prevent air bubbles from interfering with the detector baseline.

Standard and Sample Preparation

Standard Solution (e.g., 0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the benzaldehyde derivative reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a suitable solvent, such as acetonitrile or the mobile phase.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent and mix well.

Sample Solution (e.g., 1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the synthesized benzaldehyde derivative into a 25 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the standard solution.

  • Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC Analysis
  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column by pumping the mobile phase through the system for at least 30 minutes, or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of the main compound.

  • Inject the sample solution to obtain the chromatogram for purity analysis.

Data Analysis and Purity Calculation

The purity of the synthesized benzaldehyde derivative is typically determined by the area percent method. This method assumes that all compounds in the sample have a similar response factor at the chosen detection wavelength.

Data Analysis Workflow

Data_Analysis_Workflow start Obtain Sample Chromatogram integrate Integrate All Peaks start->integrate identify_main Identify Main Peak (by Retention Time) integrate->identify_main sum_areas Sum Areas of All Peaks integrate->sum_areas calc_percent Calculate Area % for Each Peak identify_main->calc_percent sum_areas->calc_percent report_purity Report Purity as Area % of Main Peak calc_percent->report_purity

Caption: Data Analysis and Purity Calculation.

Calculation

The area percent purity is calculated using the following formula:

Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100

Example Calculation:

PeakRetention Time (min)Area
1 (Impurity)3.515000
2 (Main Compound)5.24950000
3 (Impurity)6.835000
Total Area 5000000

Purity (%) = (4950000 / 5000000) x 100 = 99.0%

Method Validation: Ensuring Trustworthy Results

To ensure that the HPLC method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[9][10][11] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the benzaldehyde derivative.[9]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is often demonstrated through forced degradation studies.[12][13]The main peak should be free from co-eluting peaks, as assessed by a PDA detector (peak purity analysis).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[10]Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results obtained by the method to the true value.[10] This is often assessed by analyzing samples with known amounts of added analyte (spiked samples).Recovery of 98.0% to 102.0%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).[10]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]Signal-to-noise ratio ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15] Examples include minor changes in mobile phase composition, pH, or column temperature.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column- Adjust the mobile phase pH with a suitable buffer or acid/base- Reduce the sample concentration or injection volume
Fluctuating Baseline - Air bubbles in the system- Pump malfunction- Contaminated mobile phase- Degas the mobile phase thoroughly- Purge the pump- Prepare fresh mobile phase
Inconsistent Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Leaks in the system- Prepare mobile phase accurately- Use a column oven to maintain a stable temperature- Check all fittings for leaks
Extra Peaks (Ghost Peaks) - Contamination in the sample or mobile phase- Carryover from previous injections- Use high-purity solvents and reagents- Run a needle wash program on the autosampler- Inject a blank between sample runs

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purity assessment of synthesized benzaldehyde derivatives by RP-HPLC. By following the outlined procedures for sample preparation, chromatographic analysis, and data interpretation, researchers can obtain reliable and accurate purity data. Adherence to the principles of method validation is crucial for ensuring the trustworthiness of the results, a non-negotiable aspect of quality control in research and drug development.

References

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
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  • Blog. (2025). How to test the purity of benzaldehyde?.
  • ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
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  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati.
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  • RSC Advances. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • PMC. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • ResearchGate. (2025). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations | Request PDF.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • JOCPR. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • MedCrave. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),....
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Journal of Chromatographic Science. (n.d.). High-Performance Liquid Chromatographic Method Development and Validation for the Simultaneous Quantitation of Naproxen Sodium a.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • PubMed. (n.d.). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography.
  • Journal of Chromatographic Science. (n.d.). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
  • Acta Pharmaceutica. (2007). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde. This critical intermediate, notably in the manufacturing of Cilostazol[1][2], is synthesized via a Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address common experimental hurdles, and offer scientifically-grounded solutions to optimize your reaction yield and purity.

Synthesis Overview: The Williamson Ether Reaction

The synthesis of this compound is a classic example of the Williamson ether synthesis.[3][4][5] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][6][7] In this specific application, the hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde (vanillin) is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)piperidine and displacing the chloride leaving group to form the desired ether product.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the synthesis.

Q1: Why is my reaction yield consistently low?

A low yield in a Williamson ether synthesis can be attributed to several factors, ranging from incomplete reactions to competing side reactions.[8][9]

Possible Causes & Solutions:

  • Incomplete Deprotonation of Vanillin: The formation of the phenoxide is crucial for the reaction to proceed. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully converted to the nucleophile.

    • Solution: Ensure you are using a suitable base. For phenols like vanillin, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient.[6] Use at least a stoichiometric amount of base, and consider a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation.

  • Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.[8]

    • Solution: Williamson ether syntheses are typically conducted at temperatures ranging from 50 to 100°C.[3][8] If your reaction is sluggish, consider increasing the temperature within this range. However, be aware that excessively high temperatures can promote side reactions.[6]

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Typical reaction times for Williamson ether synthesis can range from 1 to 8 hours.[3][8] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time for your specific conditions.

  • Inappropriate Solvent Choice: The solvent plays a critical role in SN2 reactions.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended as they solvate the cation of the base, leaving the alkoxide nucleophile more available to react.[3][5][6] Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity and slowing down the reaction.[3][8]

Q2: I'm observing significant amounts of an alkene byproduct. How can I minimize this?

The formation of an alkene is a classic indicator of a competing E2 elimination reaction.[6][7] This is a common side reaction in Williamson ether synthesis, particularly when the alkyl halide is sterically hindered.[3][6][7]

Root Cause & Mitigation Strategies:

  • Nature of the Alkyl Halide: While 1-(2-chloroethyl)piperidine is a primary alkyl halide, which generally favors SN2, elimination can still occur, especially at higher temperatures.[6][7]

    • Strategy 1: Temperature Control: Lowering the reaction temperature generally favors the substitution reaction over elimination.[6] Elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures.

    • Strategy 2: Choice of Base: While a strong base is necessary, a very strong, sterically hindered base can favor elimination.[4] For this synthesis, using a non-hindered base like potassium carbonate or sodium hydroxide is appropriate.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often arise from unreacted starting materials or the presence of side products.

Common Impurities & Purification Protocol:

  • Unreacted 3-methoxy-4-hydroxybenzaldehyde (Vanillin): Due to its acidic nature, this can be removed with a basic wash.

  • Unreacted 1-(2-chloroethyl)piperidine: This can often be removed during the workup and final purification steps.

  • Side Products from C-alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3][6]

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, cool the mixture and quench with water. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Wash the organic layer with a dilute aqueous solution of sodium hydroxide or potassium carbonate to remove any unreacted vanillin.

  • Water and Brine Wash: Subsequently, wash the organic layer with water and then brine to remove any remaining base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

  • Recrystallization or Column Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). If recrystallization is insufficient, column chromatography on silica gel is an effective method for obtaining a highly pure product.

Frequently Asked Questions (FAQs)

  • Can I use 1-(2-bromoethyl)piperidine instead of the chloro- derivative? Yes, the bromo- derivative would be a more reactive alkylating agent as bromide is a better leaving group than chloride. This could potentially lead to shorter reaction times or allow for lower reaction temperatures. However, it is also typically more expensive.

  • Is a phase transfer catalyst (PTC) beneficial for this reaction? A phase transfer catalyst, such as a quaternary ammonium salt, can be very effective in Williamson ether syntheses, especially when dealing with reactants in different phases (e.g., an aqueous solution of the base and an organic solution of the alkyl halide).[10][11] A PTC can facilitate the transfer of the phenoxide from the aqueous to the organic phase, accelerating the reaction and potentially allowing for milder conditions.[10][11][12]

  • What are the key safety precautions for this synthesis?

    • Handle all reagents in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Sodium hydroxide and potassium carbonate are corrosive and should be handled with care.

    • 1-(2-chloroethyl)piperidine is a hazardous substance and should be handled with caution.

    • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., a heating mantle with a stirrer).

Data Summary & Experimental Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended Range/ValueRationale
Reactant Ratio (Vanillin:Alkyl Halide) 1 : 1.05-1.2A slight excess of the alkyl halide ensures complete consumption of the phenoxide.
Base (e.g., K₂CO₃) 1.1-1.5 equivalentsEnsures complete deprotonation of the phenolic hydroxyl group.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents enhance the nucleophilicity of the phenoxide.[3][6]
Temperature 50-100 °CBalances reaction rate with minimizing side reactions like elimination.[3][8]
Reaction Time 1-8 hoursMonitor by TLC or GC for completion.[3][8]
General Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-4-hydroxybenzaldehyde (1 equivalent) and a suitable polar aprotic solvent (e.g., DMF).

  • Base Addition: Add potassium carbonate (1.2 equivalents) to the mixture.

  • Alkyl Halide Addition: Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 equivalents). Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with dilute NaOH, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: Williamson Ether Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 3-methoxy-4-hydroxybenzaldehyde E Combine reactants and solvent B 1-(2-chloroethyl)piperidine C Base (e.g., K2CO3) D Solvent (e.g., DMF) F Heat to 50-100 °C for 1-8 hours E->F G Monitor by TLC/GC F->G H Quench with water G->H Reaction complete I Extract with organic solvent H->I J Wash (base, water, brine) I->J K Dry and concentrate J->K L Purify (Recrystallization/Chromatography) K->L M Final Product: This compound L->M

Caption: A streamlined workflow for the synthesis of the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_sm TLC shows starting material? start->check_sm check_side_products TLC shows new spots (not product)? check_sm->check_side_products No incomplete_reaction Incomplete Reaction - Increase time - Increase temperature - Check base stoichiometry check_sm->incomplete_reaction Yes side_reactions Side Reactions (e.g., Elimination) - Lower temperature - Check base choice check_side_products->side_reactions Yes solvent_issue Solvent Issue - Use polar aprotic solvent (DMF, DMSO) check_side_products->solvent_issue No (Reaction stalled)

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • PrepChem.com. Synthesis of 3-methoxy-4-ethoxy-benzaldehyde. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Khan Academy. Williamson ether synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Syntheses Procedure. Benzaldehyde, m-methoxy. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026-01-09). [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. (1975-12-23). [Link]

  • Williamson Ether Synthesis. [Link]

  • Google Patents.
  • HETEROCYCLES. SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. (2008-09-22). [Link]

  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018-05-31). [Link]

  • [www.rhodium.ws]. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. [Link]

  • The Royal Society of Chemistry. Supporting Information For. [Link]

  • Google Patents.
  • ScienceDirect. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

  • Google Patents. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

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Technical Support Center: Purification of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity for this critical intermediate. The guidance herein is synthesized from established chemical principles and analogous procedures found in the literature for related benzaldehyde derivatives.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect?

A1: The impurity profile is highly dependent on the synthetic route. However, for a typical synthesis involving the Williamson etherification of vanillin or isovanillin derivatives with a 1-(2-chloroethyl)piperidine precursor, common impurities include:

  • Unreacted Starting Materials: Such as 4-hydroxy-3-methoxybenzaldehyde (vanillin) or 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

  • Excess Alkylating Agent: The 1-(2-haloethyl)piperidine reagent or its degradation products.

  • Solvent Residues: Acetonitrile, DMF, or acetone are common solvents in this synthesis.

  • Side-Reaction Products: Small amounts of N-alkylation products or products from reactions with residual water.

  • Oxidation Product: The corresponding benzoic acid derivative, 3-methoxy-4-[2-(piperidin-1-yl)ethoxy]benzoic acid, can form if the aldehyde is exposed to air for prolonged periods, especially under basic conditions.

Q2: My product is a persistent oil and won't solidify. What is the best approach?

A2: "Oiling out" is a common issue, especially if residual solvents or impurities are present which act as a eutectic mixture.[1] The first step is to ensure all volatile solvents have been thoroughly removed under high vacuum. If it remains an oil, the recommended strategies are:

  • Trituration: Vigorously stirring the oil with a non-polar solvent in which the product is insoluble (e.g., cold hexanes, diethyl ether, or a mixture). This can wash away soluble impurities and induce nucleation.

  • Conversion to a Salt: The basic piperidine nitrogen allows for the formation of a crystalline salt. Treating an ethereal or ethyl acetate solution of the product with HCl (e.g., 2M HCl in diethyl ether) will precipitate the hydrochloride salt, which is often a well-behaved, crystalline solid. The free base can be regenerated later if required.

  • Purification by Chromatography: If the above methods fail, column chromatography is the most reliable method to isolate the pure, amorphous product from impurities.

Q3: What is the most effective large-scale purification technique for this compound?

A3: For multi-gram scales, purification via column chromatography can be cumbersome. The most efficient strategy is a well-designed crystallization or a salt formation/recrystallization protocol.

  • Primary Choice: Recrystallization of the free base.

  • Alternative: Formation of the hydrochloride salt, which can be recrystallized and then, if necessary, neutralized back to the free base.

Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific problems encountered during the purification workflow.

Problem 1: Low Recovery After Column Chromatography
  • Symptom: A significant portion of the product seems to be lost on the silica gel column.

  • Cause & Scientific Rationale: The basic nitrogen of the piperidine moiety can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption and significant tailing of the product peak during elution, resulting in poor separation and low recovery.

  • Solution:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites, preventing product adsorption.

    • Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a better choice than silica for purifying basic compounds.

    • Optimize the Mobile Phase: Incorporating a polar solvent like methanol in the eluent system (e.g., Dichloromethane/Methanol) can help to displace the basic product from the silica surface more effectively.

Problem 2: Product Decomposes on the Column
  • Symptom: Multiple new spots appear on TLC analysis of the collected column fractions, and the overall yield is very low.

  • Cause & Scientific Rationale: Aldehydes can be sensitive and may degrade under prolonged exposure to acidic stationary phases like silica gel. The combination of an acidic surface and extended time on the column can catalyze decomposition pathways.

  • Solution:

    • Use Deactivated Silica/Alumina: As mentioned above, neutralizing the stationary phase is crucial.

    • Perform Flash Chromatography: Do not let the column run dry or stand for extended periods. A faster "flash" technique with positive pressure minimizes the contact time between the product and the stationary phase.

    • Solvent Choice: Ensure the solvents used for chromatography are free of peroxides (especially ethers like THF) and acids.

Problem 3: A Persistent Impurity Co-elutes or Co-crystallizes with the Product
  • Symptom: Despite repeated purification attempts, a specific impurity remains, as confirmed by 1H NMR or LC-MS.

  • Cause & Scientific Rationale: The impurity may have very similar polarity and structural characteristics to the desired product, making separation by standard methods difficult.

  • Solution Workflow:

troubleshooting_flow start Impurity Detected (NMR or LC-MS) check_structure Identify Impurity Structure (if possible) start->check_structure acid_base Is the impurity non-basic? check_structure->acid_base extraction Perform Acid-Base Extraction: 1. Dissolve in EtOAc 2. Extract with 1M aq. HCl 3. Basify aqueous layer & extract product acid_base->extraction  Yes   polarity_check Is impurity polarity very close? acid_base->polarity_check  No / Unsure   non_basic_remains Non-basic impurity remains in organic layer extraction->non_basic_remains chrom_protocol Refined Chromatography: - Use a different solvent system - Try a shallower gradient polarity_check->chrom_protocol  Yes   salt_formation Attempt Salt Formation & Recrystallization: - Form HCl or Tartrate salt - Recrystallize from EtOH/IPA polarity_check->salt_formation  No / Unsure  

Caption: Troubleshooting Decision Tree for Persistent Impurities.

  • Step-by-Step Explanation:

    • Acid-Base Extraction: This is a powerful technique. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Extract with dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous phase as its hydrochloride salt. Neutral or acidic impurities will remain in the organic phase. Separate the layers, basify the aqueous layer (e.g., with NaHCO3 or NaOH), and then extract your pure product back into an organic solvent.

    • Refined Chromatography: If the impurity is also basic, change the chromatography solvent system to alter selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order.

    • Derivative Formation/Recrystallization: Converting the product to a salt (e.g., hydrochloride, tartrate) drastically changes its crystallization properties. The impurity may not form a salt or may have different solubility, allowing for separation via recrystallization.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (Small Scale, <5g)

This protocol is ideal for isolating highly pure material for analytical or early-stage research purposes.

Workflow Diagram:

Sources

stability and storage conditions for 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (CAS No. 190383-31-8). This document provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of this compound. The guidance herein is synthesized from established chemical principles and data from structurally related molecules to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on its chemical structure, which includes an aldehyde, an ether, and a tertiary amine functional group, the primary factors affecting stability are exposure to air (oxygen), light, moisture, and elevated temperatures. Aldehydes are particularly susceptible to oxidation to carboxylic acids.[1]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][4] For long-term storage, refrigeration (2-8 °C) is recommended, and storage under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation.[5]

Q3: Is this compound sensitive to light?

Q4: How should I handle the compound upon receiving it and during experimental use?

A4: Handle the compound in a well-ventilated area or a fume hood.[4] Minimize its exposure to the atmosphere. After weighing, securely reseal the container promptly. If the compound is a solid, avoid creating dust.[2] For solutions, use freshly prepared solvents and consider purging the vial with an inert gas before sealing.

Q5: I've noticed a change in the color of the compound. What does this indicate?

A5: A color change, such as yellowing, often suggests degradation. This is likely due to oxidation of the aldehyde group or other slow decomposition pathways. If a color change is observed, it is advisable to verify the purity of the material before use in sensitive applications.

Troubleshooting Guide

This section addresses common problems that may arise due to improper storage or handling of this compound.

Observed Issue Potential Cause Recommended Action & Prevention
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to oxidation or hydrolysis.Action: Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degraded, procure a fresh batch. Prevention: Store the compound under an inert atmosphere (nitrogen or argon), especially for long-term storage.[5] Ensure the container is tightly sealed and stored at the recommended temperature.
Compound appears clumpy or has changed from a powder to a viscous oil. Absorption of moisture from the atmosphere (hygroscopic).Action: If the compound is needed for a non-aqueous reaction, it may be possible to dry it under a high vacuum. However, this may not be suitable for all applications. Prevention: Store in a desiccator or a dry box. Use a tightly sealed container and minimize the time the container is open to the atmosphere.
Formation of solid precipitates in a prepared stock solution. The solution may be supersaturated, or the compound may be degrading into less soluble impurities.Action: Gently warm the solution to see if the precipitate redissolves. If it does not, this may indicate degradation. Prevention: Prepare stock solutions at concentrations known to be stable. Store solutions at the recommended temperature and protect them from light.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

G start Start: Inconsistent Experimental Results check_appearance Check Compound's Physical Appearance start->check_appearance is_discolored Is it discolored, clumpy, or oily? check_appearance->is_discolored check_purity Verify Purity (e.g., HPLC, NMR) is_discolored->check_purity Yes is_discolored->check_purity No is_pure Is Purity >95%? check_purity->is_pure review_protocol Review Experimental Protocol for Errors is_pure->review_protocol Yes procure_new Procure New Batch of Compound is_pure->procure_new No end End: Proceed with Experiment review_protocol->end implement_storage Implement Strict Storage & Handling Protocols procure_new->implement_storage implement_storage->end

Caption: Troubleshooting workflow for stability issues.

Summary of Storage Conditions

Parameter Condition Rationale
Temperature 2-8 °C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen) is recommended.[5]Prevents oxidation of the aldehyde functional group.[1]
Light Protect from light (use amber or opaque vials).Prevents light-catalyzed degradation.
Moisture Store in a dry environment (desiccator recommended).Minimizes hydrolysis and physical changes to the compound.
Container Tightly sealed container.Prevents exposure to air and moisture.[2][3][4]

References

  • Bio. Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Substituted Benzaldehydes in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with substituted benzaldehydes. The inherent low aqueous solubility of many of these aromatic aldehydes can be a significant hurdle, leading to unreliable assay results and hindering research progress.[1][2][3] This resource provides in-depth, experience-based troubleshooting strategies and answers to frequently asked questions to help you ensure your compounds remain in solution and your data is accurate and reproducible.

The Core Challenge: Why Solubility Matters

Substituted benzaldehydes are a versatile class of compounds used in a vast array of chemical and biological assays.[4] However, their often hydrophobic nature means they are prone to precipitation when introduced into the aqueous buffers typical of biological experiments.[3][5][6] This is not a trivial issue; poor solubility can lead to:

  • Underestimation of Potency: If a compound precipitates, its effective concentration in the assay is lower than the intended concentration, leading to artificially low activity readings (false negatives).[1][3]

  • Inaccurate Structure-Activity Relationships (SAR): Variable solubility across a series of analogs can obscure the true relationship between structural modifications and biological activity.[1]

  • Assay Interference: Compound precipitates can scatter light, interfering with optical detection methods like absorbance or fluorescence, or non-specifically inhibit enzymes, leading to false positives.[3][7][8]

  • Poor Reproducibility: Inconsistent precipitation between experiments can result in highly variable and unreliable data.[1]

This guide will walk you through a logical, stepwise approach to diagnose and solve these critical solubility issues.

Part 1: Troubleshooting Guide - From Stock to Assay

This section addresses common problems in a question-and-answer format, following the typical experimental workflow.

Initial Observation: My compound won't dissolve in the assay buffer.

Question 1: I've diluted my DMSO stock of a substituted benzaldehyde into my aqueous assay buffer, and the solution immediately turned cloudy. What's happening and what is my first step?

Answer:

This is a classic sign of your compound precipitating out of solution. It occurs because the compound, which was stable in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), is now in an environment (the aqueous buffer) where it is poorly soluble.[5][6][9] This is often referred to as a "solvent-shift" problem.[10]

Immediate Troubleshooting Steps:

  • Visual Confirmation: First, confirm it is precipitation. Let the solution stand for a few minutes. If you see solid particles settling, it's a clear indicator.

  • Determine the Nature of Solubility: It's crucial to understand the difference between kinetic and thermodynamic solubility.

    • Kinetic Solubility reflects the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. This is most relevant for high-throughput screening (HTS) and initial in vitro assays.[11][12][13]

    • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent, determined over a longer incubation period (e.g., 24 hours).[11][12][14]

    Your immediate problem is one of kinetic solubility.[1][15] The strategies below are designed to address this.

Workflow Diagram: Systematic Approach to Solubility Issues

G cluster_0 Problem Identification cluster_1 Initial Response: Co-Solvent Optimization cluster_2 Advanced Strategies: Modifying the Aqueous Environment cluster_3 Protocol Validation A Compound precipitates in aqueous assay buffer B Q: Is final DMSO % too low? A: Increase DMSO concentration (check assay tolerance first) A->B Start Here C Q: Is another co-solvent better? A: Test Ethanol, PEG 400, etc. B->C If DMSO increase is insufficient or not tolerated G Validate new protocol: - Visual inspection for clarity - Dynamic Light Scattering (DLS) - Confirm no assay interference B->G D Q: Is the stock concentration too high? A: Lower stock concentration and adjust dilution C->D If alternative solvents fail C->G E Q: Can pH be adjusted? A: Test solubility at different pH values (if compound has ionizable groups) D->E If co-solvent strategies are not enough D->G F Q: Can solubilizing excipients be used? A: Evaluate Cyclodextrins E->F If pH modification is not an option or ineffective E->G F->G H Proceed with validated assay G->H

Caption: A systematic workflow for troubleshooting compound precipitation.

Part 2: Frequently Asked Questions (FAQs)

Section A: Co-solvents and Stock Solutions

Q1: What is the maximum concentration of DMSO my assay can tolerate?

A: This is highly dependent on the specific assay, cell type, or enzyme system. As a general rule, most cell-based assays can tolerate DMSO up to 0.5% (v/v) without significant toxicity, though some robust systems can handle up to 1%.[6][16] Enzyme assays may be more or less sensitive. It is imperative to run a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%) in your assay without the compound to determine the threshold at which it begins to interfere with your results.[6]

Q2: My compound precipitates even when I dilute it from a lower concentration DMSO stock. What other solvents can I try?

A: If DMSO isn't sufficient, other water-miscible organic solvents can be tested.[17] The choice of solvent should be guided by your assay's compatibility.

Co-SolventProperties & ConsiderationsTypical Max Assay Conc.
Ethanol Less potent solvent than DMSO but often better tolerated by cells.[18]0.5 - 1.0%
Dimethylformamide (DMF) Similar polarity to DMSO, can be a good alternative.[17] May have higher toxicity.< 0.5%
Polyethylene Glycol (PEG 300/400) A non-ionic polymer that can improve solubility.[19][20] Can be viscous.1.0 - 5.0%
Cyrene™ A greener, bio-based alternative to DMSO with comparable solvating properties and potentially lower toxicity in some systems.[21][22][23]Assay-dependent, test similarly to DMSO.

Protocol: Co-Solvent Screening

  • Prepare 10 mM stock solutions of your compound in DMSO, Ethanol, and DMF.

  • Create a dilution series of each stock in your aqueous assay buffer to achieve final compound concentrations of 100 µM, 50 µM, 10 µM, etc.

  • Visually inspect each dilution for precipitation immediately and after 1-2 hours of incubation at the assay temperature.

  • Run vehicle controls for each potential new solvent to ensure it does not interfere with your assay readout.

Q3: How should I properly prepare and store my DMSO stock solutions to minimize solubility issues?

A: Proper handling of stock solutions is critical.[24][25]

  • Ensure Dryness: DMSO is highly hygroscopic (absorbs water from the air).[6] Use anhydrous DMSO and minimize the time containers are open. Water contamination can significantly reduce the solubility of hydrophobic compounds in the stock solution itself.

  • Concentration Matters: Do not assume a higher stock concentration is always better. A 10 mM stock might be standard, but if your compound's solubility limit in DMSO is lower, it may be precipitating in the stock tube.[25] If you suspect this, try preparing a fresh 1 mM or 5 mM stock.

  • Storage: Store stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can force compounds out of solution.[6][16][24]

  • Dissolution Technique: Before use, thaw aliquots completely and vortex thoroughly to ensure any settled material is redissolved.[9][18] Gentle warming (to 37°C) and sonication can also aid dissolution but be mindful of compound stability.[25]

Section B: Modifying the Assay Buffer

Q4: Can adjusting the pH of my buffer help?

A: Yes, significantly, if your substituted benzaldehyde has an ionizable functional group (e.g., a phenolic hydroxyl, an amino group, or a carboxylic acid). The solubility of weak acids and bases is highly pH-dependent.[26][27]

  • For acidic compounds (e.g., hydroxybenzaldehydes): Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a more soluble salt.

  • For basic compounds (e.g., aminobenzaldehydes): Decreasing the pH below the pKa will protonate the basic group, forming a more soluble salt.

Causality: The charged, ionized form of a molecule is generally much more water-soluble than the neutral form.[28] However, you must ensure the new buffer pH is compatible with your biological system (e.g., enzyme activity, cell viability). The reactivity of the aldehyde group itself can also be pH-dependent.[29]

Q5: I've heard about using cyclodextrins. How do they work and when should I consider them?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[30][31][32] They can encapsulate poorly soluble molecules, like the aromatic ring of a benzaldehyde, effectively shielding the hydrophobic part from the aqueous environment and increasing its solubility.[33]

  • When to Use: Consider cyclodextrins when co-solvent and pH strategies are insufficient or incompatible with your assay. They are particularly useful for in vivo studies where organic solvent concentrations must be minimized.

  • Which to Use: Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are the most commonly used.[30][33]

  • How to Use: Cyclodextrins are typically added directly to the aqueous assay buffer. The compound is then added from a minimal-volume DMSO stock. The final concentration of cyclodextrin required will need to be optimized empirically.

Experimental Workflow: Evaluating Solubilizing Excipients

G A Prepare aqueous buffer with a range of HP-β-CD concentrations (e.g., 0.5%, 1%, 2% w/v) C Add a small volume of DMSO stock to each cyclodextrin-containing buffer to reach final assay concentration A->C B Prepare a high-concentration compound stock in DMSO (e.g., 50 mM) B->C D Incubate at assay temperature for 1 hour C->D E Visually inspect for precipitation. Quantify soluble fraction via centrifugation and HPLC (optional) D->E F Run assay controls with HP-β-CD alone to check for interference E->F G Select lowest effective HP-β-CD concentration that maintains solubility F->G

Sources

Technical Support Center: Scale-Up Synthesis of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical guide provides in-depth troubleshooting advice and frequently asked questions concerning the scale-up synthesis of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde. The content is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing this target molecule is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a suitable 2-(piperidin-1-yl)ethyl halide, typically 1-(2-chloroethyl)piperidine. The reaction proceeds by deprotonating the phenolic hydroxyl group of vanillin with a base to form a nucleophilic phenoxide, which then displaces the halide in an SN2 reaction.[2]

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of this Williamson ether synthesis?

During scale-up, the following parameters are critical to control for ensuring reaction efficiency, safety, and product quality:

  • Temperature Control: The reaction is often exothermic, especially during the initial addition of reagents. Inadequate temperature control can lead to side reactions, such as the elimination of the alkylating agent, reducing yield and purity.[3]

  • Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of vanillin, the base, and the alkylating agent is crucial. On a large scale, the addition rate of the alkylating agent must be carefully managed to maintain the reaction temperature within the desired range.

  • Mixing Efficiency: Homogeneous mixing is vital for ensuring consistent reaction kinetics and heat transfer in large reactors. Inadequate agitation can lead to localized "hot spots" and incomplete reactions.

  • Moisture Control: The presence of water can consume the base and potentially hydrolyze the alkylating agent. While some protocols use aqueous base solutions, the amount of water is a controlled parameter.[4] For reactions using anhydrous solvents with bases like sodium hydride, strict moisture control is essential.[2]

Q3: What are the primary starting materials and their common quality concerns?

The key starting materials are:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): This is a widely available and relatively inexpensive starting material. Quality is generally high, but it's important to ensure it is free from isomeric impurities like isovanillin.

  • 1-(2-Chloroethyl)piperidine: This reagent is often supplied as its hydrochloride salt (1-(2-chloroethyl)piperidine HCl) due to the free base's instability and hygroscopic nature. The hydrochloride is more stable for storage but requires an additional equivalent of base in the reaction to liberate the free base in situ. The quality and purity of this reagent are paramount, as impurities can be difficult to remove from the final product.

  • Base: Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). The choice depends on the solvent and safety considerations for the scale of operation. The purity and particle size of solid bases can affect reactivity.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or acetone are typically used. Solvent purity, particularly water content, is a key concern.

Q4: What is a typical impurity profile for this synthesis?

Common impurities include:

  • Unreacted vanillin.

  • Byproducts from the decomposition or elimination of 1-(2-chloroethyl)piperidine.

  • Residual high-boiling solvents (e.g., DMF).

  • Over-alkylation or C-alkylation products, although these are typically minor.[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis, providing causative explanations and actionable solutions.

Problem 1: Low or Stagnant Reaction Yield

Q: My reaction yield is significantly lower than in the lab-scale experiment, or the reaction stalls before completion. What are the likely causes and how can I fix this?

A: This is a common scale-up issue often linked to mass transfer, heat transfer, or reagent stability.

  • Cause 1: Ineffective Deprotonation of Vanillin.

    • Why it happens: The formation of the vanillate anion is the first critical step. On a large scale, inefficient mixing of a solid base like potassium carbonate in the solvent can lead to incomplete deprotonation. The base may also be of insufficient strength or purity.

    • Troubleshooting Steps:

      • Verify Base Quality: Ensure the base is anhydrous and of high purity. For solid bases, consider using a finer powder to increase surface area and reaction rate.

      • Improve Agitation: Increase the stirring speed to ensure the base is well-suspended.

      • Consider a Phase-Transfer Catalyst (PTC): In biphasic or solid-liquid systems, adding a PTC like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by transporting the phenoxide ion into the organic phase or improving solubility.[1][5]

      • Pre-form the Salt: Allow the base and vanillin to stir together at the reaction temperature for a period (e.g., 1 hour) before adding the alkylating agent to ensure complete salt formation.

  • Cause 2: Degradation of the Alkylating Agent.

    • Why it happens: 1-(2-chloroethyl)piperidine can undergo E2 elimination to form an unreactive alkene byproduct, especially at elevated temperatures.[6] This is exacerbated by strong, sterically hindered bases.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: While this may increase reaction time, it will suppress the competing elimination pathway.[3]

      • Control the Addition: Add the alkylating agent subsurface and at a controlled rate to dissipate heat and avoid localized temperature spikes.

      • Choose the Right Base: A less sterically hindered base is preferable. Potassium carbonate is often a good compromise between reactivity and minimizing elimination.

  • Cause 3: Insufficient Reaction Time or Temperature.

    • Why it happens: Reaction kinetics do not always scale linearly. Heat and mass transfer limitations in a large reactor can mean the reaction requires more time or a slightly higher temperature to reach completion compared to a small flask.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use in-process controls (IPC) like TLC or HPLC to track the disappearance of vanillin. Do not stop the reaction based on time alone.

      • Optimize Temperature: If elimination is not an issue, a modest increase in temperature (e.g., 5-10 °C) can significantly improve the reaction rate.

Experimental Workflow: Optimizing Reaction Conditions

The following diagram outlines a logical workflow for troubleshooting low yield issues.

G start Low Reaction Yield Observed check_base 1. Verify Base Activity & Stoichiometry start->check_base check_alkylating 2. Assess Alkylating Agent Quality start->check_alkylating check_conditions 3. Review Reaction Conditions start->check_conditions base_sol Action: - Use anhydrous, high-purity base. - Increase agitation. - Consider adding a PTC. check_base->base_sol alkylating_sol Action: - Use fresh reagent or HCl salt + extra base. - Titrate to confirm concentration. check_alkylating->alkylating_sol conditions_sol Action: - Lower temperature to minimize E2 elimination. - Increase time and monitor with IPC. - Control addition rate. check_conditions->conditions_sol

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Product Fails to Crystallize or Oils Out

Q: After the work-up, my product is a persistent oil, making isolation difficult. How can I induce crystallization?

A: This is typically caused by impurities inhibiting the formation of a crystal lattice or the presence of residual solvent.

  • Cause 1: Residual High-Boiling Solvent.

    • Why it happens: Solvents like DMF or DMSO are difficult to remove completely on a large scale and can act as an "anti-solvent" for crystallization.

    • Troubleshooting Steps:

      • Solvent Swap: After the aqueous work-up, perform a solvent swap to a lower-boiling solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethyl acetate, or a hexane/ethyl acetate mixture). This can be done by repeatedly adding the new solvent and distilling off the old one.

      • High-Vacuum Drying: Use a rotary evaporator with good vacuum and appropriate heat to remove the final traces of solvent before attempting crystallization.

  • Cause 2: Presence of Impurities.

    • Why it happens: Even small amounts of impurities, such as unreacted starting materials or reaction byproducts, can disrupt crystallization.

    • Troubleshooting Steps:

      • Acid Wash: During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate the basic nitrogen of the desired product and any basic impurities, pulling them into the aqueous layer. You can then re-basify the aqueous layer and extract the purified product.

      • Base Wash: A wash with a dilute base (e.g., 5% NaOH or K₂CO₃ solution) will remove any unreacted acidic vanillin.

      • Bisulfite Adduct Formation: As a more involved alternative, aldehydes can be purified by forming a solid bisulfite adduct, which is then filtered and hydrolyzed back to the pure aldehyde.[7] This is highly effective for removing non-aldehyde impurities.

  • Cause 3: Incorrect Crystallization Conditions.

    • Why it happens: The choice of solvent, cooling rate, and concentration are all critical for successful crystallization.

    • Troubleshooting Steps:

      • Solvent Screening: Test a variety of solvents and solvent systems (e.g., ethanol/water, ethyl acetate/heptane) on a small scale to find the ideal conditions.

      • Slow Cooling: Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to oiling out.

      • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution to initiate crystallization.

Process Flow: Product Isolation and Purification

G cluster_reaction Reaction & Quench cluster_workup Work-Up & Purification cluster_isolation Isolation reaction Completed Reaction Mixture quench Quench with Water reaction->quench extraction Extract with Organic Solvent (e.g., EtOAc) quench->extraction acid_wash Wash with Dilute Acid (Removes basic impurities) extraction->acid_wash base_wash Wash with Dilute Base (Removes unreacted vanillin) acid_wash->base_wash brine_wash Brine Wash & Dry (e.g., over MgSO₄) base_wash->brine_wash concentrate Concentrate & Solvent Swap brine_wash->concentrate crystallize Recrystallize from Optimal Solvent System concentrate->crystallize filter_dry Filter and Dry Product crystallize->filter_dry final_product Pure Crystalline Product filter_dry->final_product

Caption: Standard workflow for work-up and purification.

Process Optimization Data

The following table presents representative data from a hypothetical optimization study, illustrating how changes in reaction parameters can affect yield and purity.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Notes
1K₂CO₃ (1.5)Acetonitrile82 (reflux)247896.5Slow reaction, requires long reflux.
2K₂CO₃ (1.5)DMF8089398.1Good yield and purity, faster reaction.
3NaOH (1.2)Water/Toluene + PTC90108597.2Biphasic system, avoids difficult solvents.
4K₂CO₃ (1.5)DMF11048992.4Faster but lower purity due to side products.
5NaH (1.1)THF66 (reflux)129198.5High yield, but NaH poses scale-up safety risks.

Analysis: Entry 2 represents a robust starting point for scale-up, offering a balance of high yield, good purity, and reasonable reaction time. Entry 3 provides a viable alternative that avoids high-boiling aprotic solvents, potentially simplifying the work-up process.

References

  • Patents, G. (n.d.). Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved January 17, 2026, from [Link]

  • Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Retrieved January 17, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Retrieved January 17, 2026, from [Link]

  • Patents, G. (n.d.). Process for preparation of 3-methoxy-4-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). (A): Alkylation of the vanillin moiety through the hydroxyl functional group. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved January 17, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-methoxy-4-ethoxy-benzaldehyde. Retrieved January 17, 2026, from [Link]

  • Patents, G. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]

  • Patents, G. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

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Technical Support Center: Benzaldehyde Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzaldehyde Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing impurities from benzaldehyde. The purity of benzaldehyde is paramount, as contaminants can lead to unwanted side reactions, lower yields, and compromised final products. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter in the lab.

Part 1: Common Impurities in Benzaldehyde Synthesis

Understanding the potential impurities is the first step in achieving high purity. The nature of these impurities is intrinsically linked to the synthetic route employed.

  • From Oxidation of Toluene: This common industrial method can lead to several byproducts. Incomplete oxidation may leave unreacted toluene . Over-oxidation is a significant issue, resulting in the formation of benzoic acid , the most common impurity in aged benzaldehyde.[1][2][3] Partial oxidation can also produce benzyl alcohol .[1][4][5]

  • From Hydrolysis of Benzal Chloride: This route can introduce chlorine-containing impurities. Unreacted benzal chloride and incompletely hydrolyzed benzyl chloride are primary concerns.[4][6][7] The hydrolysis of benzotrichloride, a common impurity in the starting material, can also generate benzoic acid .[6][7]

Table 1: Physical Properties of Benzaldehyde and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
Benzaldehyde 106.12179Sparingly soluble
Benzoic Acid122.12249Slightly soluble
Benzyl Alcohol108.14205Soluble
Benzyl Chloride126.58179Insoluble
Benzal Chloride161.03205Insoluble
Toluene92.14111Insoluble

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis and purification workflows.

Q1: My benzaldehyde is a yellow liquid and contains a white crystalline solid. What is this, and how do I remove it?

A1: This is a classic sign of oxidation.[8] Benzaldehyde readily oxidizes in the presence of air to form benzoic acid, which appears as white crystals.[9][10] The yellowing may be due to the formation of polymeric byproducts.

Recommended Action: Basic Aqueous Wash

The most straightforward method to remove acidic impurities like benzoic acid is a liquid-liquid extraction with a mild base.[9][11][12][13]

Protocol 1: Basic Aqueous Wash for Benzoic Acid Removal

  • Dissolution: Dissolve the impure benzaldehyde in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. A 2:1 or 3:1 ratio of solvent to crude benzaldehyde is typical.

  • Extraction: Add an equal volume of a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to the separatory funnel.[11][13][14]

  • Mixing & Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure from any CO₂ evolution. Allow the layers to separate. The benzoic acid is converted to the water-soluble sodium benzoate salt and is extracted into the lower aqueous layer.[9][14]

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh basic solution one or two more times.

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[8][11]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield purified benzaldehyde. For highest purity, proceed to distillation.[11]

Q2: My GC-MS analysis shows a peak corresponding to benzyl alcohol. What is the best way to remove it?

A2: Since benzyl alcohol has a higher boiling point (205 °C) than benzaldehyde (179 °C), fractional distillation is an effective separation method.[10] However, for a more selective chemical separation, you can utilize the reversible formation of a bisulfite adduct.

Recommended Action: Sodium Bisulfite Adduct Formation

This technique is highly selective for aldehydes.[9][15] Benzaldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct, leaving non-aldehydic impurities like benzyl alcohol in the organic phase.[15][16]

Protocol 2: Purification via Sodium Bisulfite Adduct

  • Adduct Formation: Dissolve the impure benzaldehyde in a suitable solvent like ethanol.[15] Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. A white precipitate of the benzaldehyde-bisulfite adduct will form.[15][17] Continue stirring to ensure complete reaction.

  • Isolation: Collect the solid adduct by vacuum filtration and wash it with cold ethanol to remove residual impurities, followed by a wash with diethyl ether to facilitate drying.[15]

  • Regeneration of Benzaldehyde: The reaction is reversible.[9] To recover the purified benzaldehyde, suspend the adduct in water and add a strong base (e.g., 10% NaOH) or acid (e.g., 10% HCl) until the solid dissolves and the solution becomes basic or acidic.[9][13] This regenerates the benzaldehyde, which will separate as an oily layer.

  • Extraction: Extract the regenerated benzaldehyde into an organic solvent (e.g., diethyl ether).

  • Final Wash & Dry: Wash the organic layer with water, dry it over anhydrous MgSO₄, and remove the solvent by rotary evaporation.

Q3: How do I remove unreacted benzyl chloride or benzal chloride from my product?

A3: Both benzyl chloride and benzal chloride have boiling points close to that of benzaldehyde, making simple distillation challenging. The sodium bisulfite adduct formation (Protocol 2) is the preferred method, as these chlorinated impurities will not react with sodium bisulfite and can be washed away after the adduct is formed.[18]

Q4: I'm trying to distill my benzaldehyde, but it is turning dark and polymerizing in the distillation flask. What's happening?

A4: This indicates thermal decomposition or oxidation at high temperatures. Benzaldehyde is sensitive to heat, especially in the presence of air.[13]

Recommended Action: Vacuum Distillation

Distilling under reduced pressure lowers the boiling point, allowing for purification at a lower, less destructive temperature.[13]

  • Tip: Always perform distillation under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the hot benzaldehyde upon contact with air.[8][13] Adding a few crystals of an antioxidant like hydroquinone can also inhibit oxidation during storage and purification.[19][20]

Troubleshooting Decision Workflow

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the development of potent and selective cholinesterase inhibitors remains a cornerstone of therapeutic strategy. The cholinergic hypothesis of AD posits that a decline in acetylcholine (ACh) levels is a key contributor to cognitive decline.[1] Consequently, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, are of significant interest. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a promising class of compounds: 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde analogs. By synthesizing findings from related molecular scaffolds, we will explore how subtle molecular modifications can profoundly impact inhibitory potency and selectivity, offering a roadmap for future drug design and optimization.

The Core Scaffold: A Privileged Motif in Cholinesterase Inhibition

The this compound scaffold integrates several key pharmacophoric features. The benzaldehyde moiety can engage in various interactions within the enzyme's active site, while the piperidine ring, a common feature in many CNS-active drugs, can influence solubility, metabolic stability, and receptor binding. The methoxy and ethoxy linker groups play a crucial role in orienting the molecule within the binding pocket and can be synthetically modified to fine-tune activity.

Synthesis of the Core Scaffold and its Analogs

The synthesis of the parent compound, this compound, is typically achieved through a Williamson ether synthesis. This involves the reaction of a substituted phenol, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), with an alkyl halide, like 1-(2-chloroethyl)piperidine, in the presence of a base.[2] This versatile synthetic route allows for the facile generation of a library of analogs by varying both the phenolic and piperidine building blocks.

Experimental Protocol: General Synthesis of this compound Analogs
  • Dissolution: Dissolve the starting phenolic compound (e.g., a substituted vanillin) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature to facilitate the formation of the phenoxide ion.

  • Nucleophilic Attack: Introduce the desired N-(2-chloroethyl)piperidine analog to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired analog.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the title compounds by examining key structural modifications and their impact on cholinesterase inhibitory activity, drawing inferences from studies on related molecular series.

Modifications of the Benzaldehyde Ring

The substitution pattern on the benzaldehyde ring is a critical determinant of biological activity. The position and nature of substituents like methoxy and hydroxyl groups can significantly influence binding affinity and selectivity for AChE versus BChE.

  • Positional Isomerism of Methoxy Groups: Studies on related benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have shown that the position of a methoxy group on the benzyl moiety impacts AChE inhibitory activity, with para-substitution being more favorable than meta-substitution.[1] This suggests that for our target scaffold, a methoxy group at the 4-position of the benzaldehyde ring may be beneficial.

  • Hydroxy vs. Methoxy Substitution: The presence of hydroxyl groups can introduce hydrogen bonding interactions within the enzyme's active site. In a series of indole derivatives, a meta-hydroxy group on a benzylidene moiety was found to be important for activity.[3]

  • Electron-Donating and Withdrawing Groups: The electronic properties of substituents on the benzaldehyde ring can modulate the molecule's interaction with the enzyme. Studies on para-substituted benzaldehyde derivatives have shown that the strength of push/pull electronic groups affects their interaction with proteins like human serum albumin.[4] This principle can be extrapolated to enzyme-ligand interactions, where electron-donating groups like methoxy and ethoxy may enhance binding.

The Ethoxy Linker and Piperidine Moiety

The piperidine ring and its connection to the benzaldehyde core are pivotal for both pharmacokinetic and pharmacodynamic properties.

  • Piperidine Substitutions: The introduction of substituents on the piperidine ring can influence lipophilicity and steric interactions within the binding pocket. For instance, methyl substitution on a benzylpiperidine moiety was found to decrease AChE inhibitory activity.[1]

  • Nature of the Linker: The length and flexibility of the linker connecting the piperidine and benzaldehyde moieties are crucial. While our focus is on an ethoxy linker, related studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides have highlighted the importance of the ether linkage.[5][6]

Comparative Analysis of Cholinesterase Inhibition

To illustrate the impact of structural modifications, the following table summarizes the cholinesterase inhibitory activities of representative analogs from related series.

Compound IDModificationAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)Reference
Donepezil Standard0.016 ± 0.120.30 ± 0.01018.75[7]
Analog A 2-chloro cinnamoyl piperidinyl acetate19.74 ± 0.96--[8]
Analog B 4-ethoxy-3-methoxy cinnamoyl piperidinyl acetate-13.49 ± 0.44-[8]
IND-30 Indole derivative with substituted benzaldehyde4.16 ± 0.063--[3]
Compound 15b Benzylpiperidine-linked dimethylbenzimidazolinone0.39 ± 0.11--[1]
Compound 15j Benzylpiperidine-linked dimethylbenzimidazolinone-0.16 ± 0.04-[1]

Note: The data presented is from different studies on related but not identical scaffolds. Direct comparison of absolute values should be made with caution. The table serves to illustrate general trends in SAR.

Mechanistic Insights and In Silico Modeling

Kinetic and molecular docking studies on related compounds have provided valuable insights into their mechanism of action. For example, kinetic studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones revealed a competitive mode of inhibition.[1] Molecular docking has shown that these molecules can interact with both the catalytic and peripheral anionic sites of AChE.[8]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural components of the this compound scaffold and highlights areas for modification based on the SAR discussion.

SAR_Diagram cluster_scaffold Core Scaffold cluster_modifications Structural Modifications Benzaldehyde Benzaldehyde Ring Linker Ethoxy Linker Piperidine Piperidine Ring R1 R1 Substituents (e.g., OMe, OH) R1->Benzaldehyde Ring Substitution R2 R2 Substituents (e.g., Me) R2->Piperidine Ring Substitution LinkerMod Linker Modification LinkerMod->Linker Length & Flexibility

Sources

A Comparative Efficacy Analysis of Piperidine-Ethoxy-Benzaldehyde Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Medicinal Chemists and Pharmacologists

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals due to its favorable pharmacokinetic properties and versatile synthetic accessibility.[1][2] When coupled with a substituted benzaldehyde moiety, particularly one bearing an ethoxy group, the resulting scaffold presents a compelling pharmacophore for engaging various biological targets. This guide provides a comparative analysis of the anticancer efficacy of a series of piperidine-ethoxy-benzaldehyde derivatives, grounded in experimental data. We will dissect the structure-activity relationships (SAR), elucidate a probable mechanism of action, and provide the detailed experimental protocols necessary for replication and further development.

Comparative Anticancer Efficacy Against Breast Cancer

The development of novel agents for breast cancer remains a critical research focus. A series of chalcone derivatives, synthesized through the condensation of substituted acetophenones with benzaldehydes and incorporating a piperidine-ethoxy functional group, were evaluated for their antiproliferative activity against the estrogen receptor-positive (ER+) MCF-7 human breast cancer cell line.[3] The efficacy of these compounds was quantified by their 50% growth inhibition concentration (GI₅₀), with the well-established drug Tamoxifen serving as a positive control.

The causality behind this experimental choice lies in the established role of the chalcone scaffold as a privileged structure in oncology. The addition of the piperidine-ethoxy side chain is a rational design strategy aimed at enhancing solubility and promoting interactions with specific biological targets, potentially leading to improved anticancer potential.[3]

Quantitative Efficacy Data

The table below summarizes the in vitro antiproliferative activity of key derivatives. The data clearly indicates that the introduction of the piperidine-ethoxy side chain, along with specific substitutions on the benzaldehyde ring, significantly influences cytotoxic potency.

Compound IDBenzaldehyde Ring Substituent (R)GI₅₀ (µM) vs. MCF-7 Cells[3]
5a 4-Cl>100
5b 2,4-diCl11.2
5c 4-N(CH₃)₂10.1
5e 4-OCH₃16.2
Tamoxifen Reference Compound12.1
Structure-Activity Relationship (SAR) Insights

From the comparative data, we can deduce critical structure-activity relationships:

  • Halogenation: A single chloro-substituent at the para-position (Compound 5a ) results in a loss of activity. However, di-chloro substitution at the 2 and 4 positions (Compound 5b ) restores and enhances potency, yielding a GI₅₀ value comparable to Tamoxifen. This suggests that the electronic and steric profile conferred by di-halogenation is crucial for target engagement.

  • Electron-Donating Groups: The presence of a strong electron-donating dimethylamino group at the para-position (Compound 5c ) results in the most potent compound in this series, with a GI₅₀ of 10.1 µM. This highlights the importance of this functional group for enhancing biological activity, possibly through improved binding affinity or altered electronic properties of the chalcone backbone.

  • Methoxy Group: A methoxy group at the para-position (Compound 5e ) confers moderate activity, though less potent than the dimethylamino or di-chloro substituted analogs.

These findings strongly suggest that the electronic nature of the substituent on the benzaldehyde ring is a key determinant of anticancer efficacy for this class of compounds.

Postulated Mechanism of Action: PI3K/Akt Pathway Inhibition

Piperidine derivatives have been shown to exert their anticancer effects through the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis.[4][5] A frequently implicated target is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is constitutively active in many cancers, including breast cancer.[6]

The rationale for investigating this pathway is its central role in promoting cell survival and inhibiting apoptosis. Therefore, compounds that can disrupt this pathway are highly sought after as therapeutic agents. The piperidine-ethoxy-benzaldehyde scaffold may function by binding to and inhibiting key kinases within this pathway, such as Akt itself, leading to a downstream cascade that promotes programmed cell death.

PI3K_Akt_Pathway cluster_pip RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Piperidine-Ethoxy- Benzaldehyde Derivative Inhibitor->Akt Postulated Inhibition

Caption: Postulated inhibition of the PI3K/Akt survival pathway.

Inhibition of Akt prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like Bad. This allows Bad to inhibit the anti-apoptotic protein Bcl-2, ultimately leading to the activation of the caspase cascade and programmed cell death (apoptosis).

Experimental Methodologies

To ensure scientific integrity, the protocols described below are self-validating systems for the synthesis and evaluation of these derivatives.

Synthesis via Claisen-Schmidt Condensation

This protocol describes a standard method for synthesizing the chalcone backbone, which is the precursor to the final piperidine-ethoxy derivatives.[3]

  • Reactant Preparation: Dissolve 1 equivalent of 4'-hydroxyacetophenone and 1 equivalent of the desired substituted benzaldehyde in ethanol.

  • Base Addition: Add a catalytic amount of a strong base (e.g., 10% aqueous KOH) to the solution dropwise while stirring at room temperature. The base acts as a catalyst for the aldol condensation reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure chalcone.

  • Final Step (Etherification): The resulting hydroxyl-chalcone is then condensed with 1-(2-chloroethyl)piperidine to attach the piperidine-ethoxy side chain.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized piperidine derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a reference drug (e.g., Tamoxifen).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control. Plot the inhibition percentage against the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Substituted Benzaldehyde, 4'-Hydroxyacetophenone) reaction Claisen-Schmidt Condensation start->reaction purification Purification & Characterization (NMR, MS) reaction->purification final_product Piperidine-Ethoxy- Benzaldehyde Derivative purification->final_product treatment Compound Treatment (96-well plate) final_product->treatment  Screening cell_culture MCF-7 Cell Culture cell_culture->treatment mtt MTT Assay & Absorbance Reading treatment->mtt data_analysis Data Analysis (GI₅₀ Calculation) mtt->data_analysis

Caption: Experimental workflow from synthesis to in vitro evaluation.

Broader Therapeutic Potential & Future Directions

While this guide focuses on the demonstrated anticancer activity, the versatile piperidine scaffold suggests that these derivatives could be explored for other therapeutic applications. The literature documents piperidine analogs with analgesic, anti-Alzheimer's, and anti-inflammatory properties.[7][8][9]

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader array of derivatives to further refine the understanding of how different substituents impact efficacy.

  • In Vivo Studies: Advancing the most potent compounds from in vitro screening into preclinical animal models of breast cancer to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

  • Mechanism Deconvolution: Conducting further molecular studies, such as kinase profiling and Western blotting, to confirm the inhibition of the PI3K/Akt pathway and identify other potential molecular targets.

Conclusion

The comparative analysis reveals that piperidine-ethoxy-benzaldehyde derivatives are a promising class of compounds with significant antiproliferative activity against breast cancer cells. The efficacy is highly dependent on the substitution pattern of the benzaldehyde ring, with strong electron-donating groups like dimethylamino conferring the highest potency. The postulated mechanism of action via inhibition of the PI3K/Akt survival pathway provides a solid foundation for further development. The detailed protocols and SAR insights provided herein offer a robust framework for researchers and drug development professionals to build upon this promising chemical scaffold.

References

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  • Shelke, R., et al. (2014). Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. Medicinal Chemistry Research, 24(5). Available at: [Link]

  • Lupinacci, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6386. Available at: [Link]

  • Ummadi, R. R., et al. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. ResearchGate. Available at: [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. Available at: [Link]

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  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. Available at: [Link]

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  • Rauf, A., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(21), 7247. Available at: [Link]

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  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117028. Available at: [Link]

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  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542–4548. Available at: [Link]

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Sources

A Comparative Guide to the Neuroprotective Effects of Substituted Benzaldehydes: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Among these, substituted benzaldehydes, a class of phenolic compounds found in various natural sources, have emerged as promising candidates due to their diverse biological activities. This guide provides a comprehensive comparison of the neuroprotective effects of different substituted benzaldehydes, delving into their underlying mechanisms of action and presenting standardized experimental protocols for their evaluation.

The Chemical Landscape and Structure-Activity Relationship

Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene ring with a formyl substituent. The neuroprotective potential of this scaffold can be significantly modulated by the addition of various functional groups at different positions on the benzene ring. Common substitutions include hydroxyl (-OH), methoxy (-OCH3), and others, which influence the molecule's antioxidant capacity, hydrophobicity, and ability to interact with biological targets.

A key principle in the neuroprotective action of phenolic compounds is their ability to donate a hydrogen atom from a hydroxyl group, thereby neutralizing free radicals. The position and number of hydroxyl groups are critical. For instance, catecholic structures (containing two adjacent hydroxyl groups), such as in protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), often exhibit potent antioxidant and neuroprotective effects. The presence of an electron-donating group, like a methoxy group, can also enhance antioxidant activity.

Core Mechanisms of Neuroprotection

Substituted benzaldehydes exert their neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inflammation, and apoptosis—three interconnected pathways central to neuronal cell death in neurodegenerative disorders.

  • Antioxidant Activity: Many substituted benzaldehydes are potent antioxidants.[1] They can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing damage to cellular components like lipids, proteins, and DNA.[1] Furthermore, they can enhance the endogenous antioxidant defense system by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[2][3]

  • Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[4] Some benzaldehyde derivatives can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins, by inhibiting key signaling pathways like nuclear factor-kappa B (NF-κB).[5][6]

  • Anti-apoptotic Activity: Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, its dysregulation contributes to the progressive neuronal loss in neurodegenerative conditions. Certain substituted benzaldehydes can modulate the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins, thereby preventing neuronal death.[5][7]

Comparative Analysis of Key Substituted Benzaldehydes

The neuroprotective efficacy varies significantly among different substituted benzaldehydes. Below is a comparison of some of the most studied derivatives.

CompoundStructureKey Neuroprotective MechanismsSupporting Experimental Evidence
Vanillin (4-hydroxy-3-methoxybenzaldehyde)A primary component of vanilla bean extract.Potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[5][8]Attenuated rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in SH-SY5Y cells.[5][8] Reduced levels of pro-inflammatory cytokines and suppressed the p38 and JNK-MAPK pathways.[5] Provided protection against hypoxic-ischemic brain damage in neonatal rats by reducing oxidative damage and preserving blood-brain barrier integrity.[9][10]
Protocatechuic Aldehyde (PAL) (3,4-dihydroxybenzaldehyde)Found in the roots of Salvia miltiorrhiza.Strong antioxidant and anti-apoptotic effects.[11] Upregulates the expression of DJ-1, a protein involved in protection against oxidative stress.[12][13]Increased cell viability, mitochondrial membrane potential, and reduced intracellular ROS levels in neurotoxin-induced cellular models of Parkinson's disease.[11][12] Improved behavioral performance and protected dopaminergic neurons in animal models of Parkinson's disease.[12][13] Its neuroprotective effects are also linked to the PLK2/p-GSK3β/Nrf2 signaling pathway.[14][15]
p-Hydroxybenzaldehyde (p-HBA) A major active component of Gastrodia elata.Antioxidative stress and anti-inflammatory properties.[16][17]Delayed paralysis, improved mobility, and reduced Aβ aggregation in a C. elegans model of Alzheimer's disease.[16][18][19] Promoted the nuclear localization of DAF-16 and increased the expression of SKN-1, SOD-3, and GST-4, which are involved in stress resistance and detoxification.[16][17] Protected against transient focal cerebral ischemia in rats by preserving mitochondrial function and reducing apoptosis.[7]
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)Derived from lignin.Anti-oxidative and anti-apoptotic properties.[3]Reduced cell damage, increased superoxide dismutase (SOD) activity, and decreased malondialdehyde (MDA) levels in a rat model of cerebral ischemia.[3] Downregulated the expression of apoptosis-related caspases.[3]
Veratraldehyde (3,4-dimethoxybenzaldehyde)A derivative of vanillin.Used as an intermediate in the synthesis of various pharmaceuticals.[20]While direct neuroprotective studies are less common, its structural similarity to other neuroprotective benzaldehydes suggests potential activity that warrants further investigation.

Signaling Pathway Deep Dive: The Nrf2-ARE Axis

A pivotal pathway through which many phenolic compounds, including substituted benzaldehydes, exert their antioxidant effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Protocatechuic aldehyde has been shown to exert its neuroprotective effects in part through the activation of the Nrf2 pathway.[14][15]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzaldehyde Substituted Benzaldehyde Nrf2_Keap1 Nrf2-Keap1 Complex Benzaldehyde->Nrf2_Keap1 induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2_cyto ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection Leads to

Caption: The Nrf2-ARE signaling pathway activation by substituted benzaldehydes.

Experimental Frameworks for Evaluation

To rigorously compare the neuroprotective effects of different substituted benzaldehydes, a standardized set of in vitro and in vivo experiments is essential.

This workflow provides a systematic approach to screen and characterize the neuroprotective potential of test compounds.

In_Vitro_Workflow Start Start: Select Neuronal Cell Line (e.g., SH-SY5Y, PC12) Step1 Induce Neurotoxicity (e.g., H₂O₂, Rotenone, MPP⁺) Start->Step1 Step2 Pre-treat with Substituted Benzaldehyde Step1->Step2 Control Groups Step3 Assess Cell Viability (MTT, LDH Assay) Step1->Step3 Step2->Step3 Step4 Measure ROS Production (DCFH-DA Assay) Step3->Step4 If Viability is Rescued Step5 Analyze Mitochondrial Function (MMP Assay) Step4->Step5 Step6 Quantify Apoptosis (Annexin V/PI Staining, Caspase Activity) Step5->Step6 Step7 Investigate Signaling Pathways (Western Blot for Nrf2, NF-κB, MAPKs) Step6->Step7 End End: Comparative Analysis of Neuroprotective Efficacy Step7->End

Caption: A generalized workflow for in vitro screening of neuroprotective compounds.

Causality: This assay is chosen to quantify the intracellular antioxidant capacity of the test compounds. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS. A reduction in fluorescence in compound-treated cells compared to toxin-exposed controls indicates antioxidant activity.

Step-by-Step Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the substituted benzaldehydes for a specified duration (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., 100 µM H₂O₂) to the wells (except for the negative control) and incubate for the desired time.

  • Dye Loading: Remove the medium and wash the cells with phosphate-buffered saline (PBS). Add 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group and express the results as a percentage of ROS inhibition.

Conclusion and Future Directions

Substituted benzaldehydes represent a promising class of naturally derived compounds with significant neuroprotective potential. Their efficacy is largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties, which are governed by their specific substitution patterns. Vanillin, protocatechuic aldehyde, and p-hydroxybenzaldehyde have demonstrated robust neuroprotective effects in a variety of preclinical models.

Future research should focus on a more systematic investigation of the structure-activity relationships to design and synthesize novel benzaldehyde derivatives with enhanced potency and favorable pharmacokinetic profiles. Furthermore, elucidating the precise molecular targets and downstream signaling pathways will be crucial for the clinical translation of these compounds for the treatment of neurodegenerative diseases.

References

  • Neuroprotective Effects of Protocatechuic Aldehyde against Neurotoxin-Induced Cellular and Animal Models of Parkinson's Disease. PLoS One. [11][12][13]

  • Neurosupportive Role of Vanillin, a Natural Phenolic Compound, on Rotenone Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. PubMed. [8]

  • Neurosupportive Role of Vanillin, a Natural Phenolic Compound, on Rotenone Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. Oxidative Medicine and Cellular Longevity. [5]

  • Neuroprotective effects and mechanisms of vanillin. Vanillin exerts... ResearchGate.

  • Neuroprotective effects of protocatechuic aldehyde through PLK2/p-GSK3β/Nrf2 signaling pathway in both in vivo and in vitro models of Parkinson's disease. Aging (Albany NY). [14]

  • Neuroprotective effects of protocatechuic aldehyde through PLK2/p-GSK3β/Nrf2 signaling pathway in both in vivo and in vitro models of Parkinson's disease. PubMed. [15]

  • Neuroprotective Effects of Protocatechuic Aldehyde against Neurotoxin-Induced Cellular and Animal Models of Parkinson's Disease. PLOS ONE. [11]

  • Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats. PubMed. [9]

  • Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions. International Journal of Molecular Sciences. [6]

  • Neuroprotective effects of protocatechuic aldehyde against neurotoxin-induced cellular and animal models of Parkinson's disease. PubMed. [13]

  • P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity. Frontiers in Pharmacology. [16]

  • Para-hydroxybenzaldehyde against transient focal cerebral ischemia in rats via mitochondrial preservation. Biomedical Reports. [7]

  • P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity. PubMed. [17]

  • (PDF) P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity. ResearchGate. [18]

  • P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity. PubMed Central. [19]

  • Resveratrol Attenuates Formaldehyde Induced Hyperphosphorylation of Tau Protein and Cytotoxicity in N2a Cells. Frontiers in Molecular Neuroscience.

  • Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats. ResearchGate. [10]

  • Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1. Frontiers in Aging Neuroscience. [2]

  • Syringaldehyde exerts neuroprotective effect on cerebral ischemia injury in rats through anti-oxidative and anti-apoptotic properties. Neural Regeneration Research. [3]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules.

  • The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. PubMed.

  • The Mechanism of Neuroprotective Action of Natural Compounds. Pharmacological Reports. [1]

  • Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. Molecules. [4]

  • Resveratrol Protects against Cerebral Ischemic Injury via Restraining Lipid Peroxidation, Transition Elements, and Toxic Metal Levels, but Enhancing Anti-Oxidant Activity. Molecules.

  • Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. PubMed.

  • Veratraldehyde. Wikipedia. [20]

  • Aldehyde load in ischemia-reperfusion brain injury: neuroprotection by neutralization of reactive aldehydes with phenelzine. Journal of Neurochemistry.

  • Structure-activity relationships of the benzaldehydes in targeting the... ResearchGate.

  • Structure-activity relationship of neuroprotective and reactive oxygen species scavenging activities for allium organosulfur compounds. Journal of Agricultural and Food Chemistry.

  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

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A Researcher's Guide to the Validation of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde as a Novel Sigma Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the scientific validation of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde, a synthetic compound with structural motifs suggestive of interaction with sigma receptors. Given the absence of extensive biological characterization in publicly available literature, this document serves as a roadmap for researchers to systematically evaluate its potential as a novel research tool. We will explore its hypothesized mechanism of action and provide a head-to-head comparison with established sigma receptor ligands, supported by detailed experimental protocols.

Introduction: The Rationale for Investigation

The molecular architecture of this compound, featuring a substituted benzaldehyde core linked to a piperidine moiety, bears a resemblance to known scaffolds that exhibit affinity for sigma (σ) receptors[1][2]. Sigma receptors, initially misclassified as opioid receptors, are now understood to be unique ligand-operated chaperone proteins with two primary subtypes, sigma-1 (σ1) and sigma-2 (σ2)[3]. These receptors are implicated in a diverse array of cellular functions and are considered promising therapeutic targets for neurological disorders and cancer[4][5].

The σ1 receptor is known to modulate various ion channels and G-protein-coupled receptors, including NMDA and opioid receptors[3][4]. Consequently, σ1 antagonists are under investigation for their potential in treating neuropathic pain and psychosis[3][4][6]. The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cancer cells and is a target for inducing apoptosis[5][7][8][9].

This guide outlines a validation workflow to determine if this compound acts as a modulator of sigma receptors and to characterize its subtype selectivity and functional activity.

Comparative Compound Selection

To rigorously assess the biological activity of this compound (referred to as 'Test Compound' hereafter), a panel of well-characterized sigma receptor ligands is essential for comparative analysis.

Compound Receptor Target Functional Activity Primary Research Application
Test Compound Hypothesized: σ1 and/or σ2UnknownTo be determined
(+)-Pentazocine σ1 AgonistAgonistPrototypical σ1 agonist for in vitro and in vivo studies
NE-100 σ1 AntagonistAntagonistSelective σ1 antagonist for studying receptor blockade
Siramesine σ2 AgonistAgonistInduces apoptosis in cancer cells via σ2 agonism
PB28 σ2 AgonistAgonistHigh-affinity σ2 ligand with pro-apoptotic effects
Haloperidol Non-selective σ1/σ2Antagonist (σ1)/Agonist (σ2)Broad-spectrum ligand, often used as a reference

Experimental Validation Workflow

The following experimental plan is designed to systematically characterize the Test Compound's interaction with sigma receptors.

Validation_Workflow cluster_0 Phase 1: Binding Affinity & Selectivity cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Interpretation Binding_Assay Radioligand Binding Assays (σ1 and σ2) Selectivity_Panel Off-Target Screening Panel Binding_Assay->Selectivity_Panel If significant binding Data_Analysis Ki Determination & IC50/EC50 Calculation Binding_Assay->Data_Analysis Functional_Assay_S1 σ1 Functional Assay (e.g., Neurite Outgrowth) Functional_Assay_S1->Data_Analysis Functional_Assay_S2 σ2 Functional Assays (Cell Viability, Caspase-3) Functional_Assay_S2->Data_Analysis Conclusion Classification of Test Compound Data_Analysis->Conclusion

Caption: A three-phase workflow for the validation of the test compound.

Phase 1: Determination of Binding Affinity and Selectivity

The initial step is to ascertain whether the Test Compound physically interacts with σ1 and σ2 receptors and to quantify the affinity of this interaction.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of the Test Compound to displace a known high-affinity radioligand from the σ1 and σ2 receptors.

Methodology:

  • Tissue/Cell Preparation: Prepare membrane homogenates from a cell line expressing high levels of either σ1 (e.g., CHO-K1 cells) or σ2 (e.g., T47D breast cancer cells) receptors.

  • Assay Buffer: Utilize a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligands:

    • For σ1: Use [³H]-(+)-pentazocine.

    • For σ2: Use [³H]-DTG in the presence of (+)-pentazocine to saturate σ1 sites.

  • Competition Assay:

    • Incubate the membrane homogenates with a fixed concentration of the respective radioligand and varying concentrations of the Test Compound (typically from 10⁻¹¹ to 10⁻⁵ M).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competitor, e.g., haloperidol).

  • Incubation and Termination: Incubate at 37°C for a specified time (e.g., 120 minutes), then rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Test Compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome:

This experiment will yield Ki values for the Test Compound at both σ1 and σ2 receptors. A low Ki value indicates high binding affinity. The ratio of Ki values (Ki σ2 / Ki σ1) will determine the subtype selectivity.

Phase 2: Functional Characterization

Binding affinity does not reveal whether a ligand activates (agonist) or blocks (antagonist) the receptor. Functional assays are therefore crucial.

Protocol 2: σ2 Receptor Agonist/Antagonist Functional Assays

Given the role of σ2 receptors in cell proliferation and apoptosis, cell viability and caspase activation assays are effective methods to determine functional activity[10].

Methodology:

  • Cell Culture: Use a cancer cell line with high σ2 expression, such as T47D or MCF-7 breast cancer cells[7].

  • Cell Viability Assay (MTT or similar):

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response range of the Test Compound, a known σ2 agonist (e.g., Siramesine), and a vehicle control for 48-72 hours.

    • To test for antagonist activity, co-incubate the Test Compound with a fixed concentration of the σ2 agonist.

    • Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance to quantify cell viability.

  • Caspase-3 Activity Assay:

    • Treat cells as described above.

    • Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate.

    • Measure the fluorescence, which is proportional to caspase-3 activity. An increase in activity suggests the induction of apoptosis[10].

Data Interpretation:

  • Agonist Activity: A dose-dependent decrease in cell viability and an increase in caspase-3 activity indicate that the Test Compound is a σ2 agonist.

  • Antagonist Activity: If the Test Compound has no effect on its own but reverses the effects of a known σ2 agonist, it is classified as a σ2 antagonist[10].

Functional_Assay_Logic Start Test Compound (TC) TC_Alone TC alone reduces cell viability? Start->TC_Alone TC_plus_Agonist TC blocks agonist-induced cell death? TC_Alone->TC_plus_Agonist No Agonist σ2 Agonist TC_Alone->Agonist Yes Antagonist σ2 Antagonist TC_plus_Agonist->Antagonist Yes Inactive Inactive at σ2 TC_plus_Agonist->Inactive No

Sources

Assessing the Selectivity of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde for PDE4 Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly for inflammatory and neurological disorders, the selective inhibition of phosphodiesterase 4 (PDE4) subtypes has emerged as a critical strategy.[1][2][3] The PDE4 enzyme family, comprising four subtypes (A, B, C, and D), is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a pivotal second messenger in numerous cellular pathways.[3][4] Inhibition of PDE4 elevates intracellular cAMP levels, leading to a cascade of anti-inflammatory and neuroprotective effects.[1][5][6] However, the therapeutic window of early pan-PDE4 inhibitors was often limited by side effects such as nausea and emesis, which are primarily attributed to the inhibition of the PDE4D subtype.[1] This has propelled the quest for subtype-selective inhibitors, with a particular focus on targeting PDE4B for its role in inflammation while potentially sparing PDE4D to improve tolerability.[1][7]

This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde, for PDE4 subtypes. We will contextualize its potential performance by comparing it with established PDE4 inhibitors with known subtype preferences. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents targeting the PDE4 enzyme family.

The Significance of PDE4 Subtype Selectivity

The four PDE4 subtypes, while sharing a conserved catalytic domain, exhibit distinct tissue distribution and physiological roles.[3][4]

  • PDE4A is implicated in various processes, including smooth muscle function and inflammation.[8]

  • PDE4B is predominantly expressed in inflammatory and immune cells, making it a key target for anti-inflammatory therapies.[7]

  • PDE4C is found in several tissues, but its precise role is less defined compared to other subtypes.

  • PDE4D is widely expressed, including in the central nervous system, and its inhibition is associated with both therapeutic effects (e.g., procognitive) and adverse effects (e.g., emesis).[1][9]

Achieving selectivity for specific PDE4 subtypes is therefore a paramount objective in modern drug design, aiming to maximize therapeutic efficacy while minimizing unwanted side effects.[10][11][12]

Comparative Inhibitors

To establish a robust benchmark for evaluating this compound, a panel of well-characterized PDE4 inhibitors with varying subtype selectivities should be included in the assessment.

CompoundPrimary Target(s)Key Characteristics
Rolipram PDE4B and PDE4DA prototypical, first-generation PDE4 inhibitor, often used as a reference compound.[9][13]
Roflumilast PDE4An approved drug for COPD, exhibiting some selectivity for PDE4B and PDE4D.[5][9][14][15]
Apremilast PDE4An oral inhibitor approved for psoriasis and psoriatic arthritis.[5][13][14][15]
Cilomilast PDE4A second-generation inhibitor with some preference for PDE4D.

Experimental Workflow for Assessing PDE4 Subtype Selectivity

A systematic approach is crucial for accurately determining the inhibitory profile of a test compound. The following workflow outlines the key experimental stages.

G cluster_0 Compound Preparation cluster_1 In Vitro PDE4 Enzyme Inhibition Assay cluster_2 Data Analysis cluster_3 Interpretation and Reporting A Synthesize and Purify This compound B Prepare Stock Solutions (e.g., in DMSO) A->B C Create Serial Dilutions B->C E Assay Plate Setup: - Test Compound - Control Inhibitors - No Inhibitor Control - No Enzyme Control C->E D Recombinant Human PDE4A, B, C, D Enzyme Preparation F Add PDE4 Enzyme to Wells D->F E->F G Initiate Reaction with Fluorescently Labeled cAMP F->G H Incubate at Room Temperature G->H I Add Binding Agent H->I J Measure Fluorescence Polarization I->J K Calculate Percent Inhibition J->K L Generate Dose-Response Curves K->L M Determine IC50 Values for each Subtype L->M N Calculate Selectivity Ratios (e.g., IC50 PDE4D / IC50 PDE4B) M->N O Compare Selectivity Profile to Reference Compounds N->O P Draw Conclusions on Subtype Selectivity O->P Q Publish Comparison Guide P->Q

Caption: Experimental workflow for assessing PDE4 subtype selectivity.

Detailed Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a common and robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against each PDE4 subtype.[16][17]

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • Assay Buffer

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Binding Agent (binds to the product of cAMP hydrolysis)

  • This compound (Test Compound)

  • Reference Inhibitors (Rolipram, Roflumilast, Apremilast)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference inhibitors in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the diluted test compound or control to the respective wells.

    • Add 25 µL of assay buffer to the "no inhibitor" and "no enzyme" control wells.

  • Enzyme Addition:

    • Dilute each PDE4 subtype enzyme to the working concentration in assay buffer.

    • Add 25 µL of the diluted PDE4 enzyme to all wells except the "no enzyme" control wells.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the FAM-cAMP substrate to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Add 50 µL of the binding agent to all wells to stop the reaction and generate the fluorescence polarization signal.

    • Incubate for another 30 minutes at room temperature with gentle agitation.

    • Measure the fluorescence polarization of each well using an appropriate filter set.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration to generate dose-response curves.

    • Determine the IC50 value for each PDE4 subtype using non-linear regression analysis.

Comparative Selectivity Data

The following table presents hypothetical IC50 values for this compound alongside published or representative data for the reference inhibitors. This allows for a direct comparison of potency and subtype selectivity.

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)Selectivity Ratio (PDE4D/PDE4B)
This compound 55085800120014.1
Rolipram ~1000~130~2000~240~1.8
Roflumilast ~5~0.8~10~0.7~0.9
Apremilast 1901101400740.67

Note: IC50 values for reference compounds are approximate and can vary depending on assay conditions. The data for this compound is hypothetical for illustrative purposes.

Interpreting the Results

Based on the hypothetical data, this compound demonstrates a preferential inhibition of PDE4B over the other subtypes. The selectivity ratio of 14.1 for PDE4D over PDE4B suggests a potentially favorable therapeutic profile, with a reduced likelihood of PDE4D-related side effects compared to less selective compounds like Rolipram and Roflumilast. Its potency against PDE4B (IC50 = 85 nM) is within a relevant range for further investigation, although less potent than Roflumilast.

The Underlying Signaling Pathway

Understanding the mechanism of action of PDE4 inhibitors requires an appreciation of the cAMP signaling pathway.

G AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC Activation PDE4 PDE4 (A, B, C, D) cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Inflammation ↓ Pro-inflammatory Mediators (e.g., TNF-α) CREB->Inflammation Inhibitor This compound (or other PDE4 inhibitor) Inhibitor->PDE4 Inhibition

Caption: Simplified cAMP signaling pathway and the site of action for PDE4 inhibitors.

Inhibition of PDE4 by compounds such as this compound prevents the degradation of cAMP to 5'-AMP.[18] The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors like Protein Kinase A (PKA), which in turn modulates the transcription of various genes, ultimately suppressing the production of pro-inflammatory mediators.[19]

Conclusion

The systematic assessment of PDE4 subtype selectivity is a cornerstone of modern drug development in the pursuit of safer and more effective therapies for a range of debilitating diseases. The experimental framework and comparative data presented in this guide provide a robust methodology for characterizing novel compounds like this compound. The hypothetical results suggest that this compound warrants further investigation as a potential PDE4B-selective inhibitor. Future studies should aim to confirm these in vitro findings in cell-based assays and in vivo models of inflammation to fully elucidate its therapeutic potential.

References

  • Selective Phosphodiesterase 4B Inhibitors: A Review - PMC - PubMed Central. [Link]

  • Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - NIH. [Link]

  • Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - NIH. [Link]

  • PDE4D: A Multipurpose Pharmacological Target - PMC - PubMed Central. [Link]

  • What are PDE4A inhibitors and how do they work? - Patsnap Synapse. [Link]

  • What are the therapeutic candidates targeting PDE4? - Patsnap Synapse. [Link]

  • What are PDE4D inhibitors and how do they work? - Patsnap Synapse. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. [Link]

  • PDE4 inhibitor - Wikipedia. [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - MDPI. [Link]

  • Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC - PubMed Central. [Link]

  • PDE4B1 Assay Kit - BPS Bioscience. [Link]

  • Exploring the Therapeutic Landscape: A Narrative Review on Topical and Oral Phosphodiesterase-4 Inhibitors in Dermatology - PubMed Central. [Link]

  • Evaluation of PDE4 inhibition for COPD - PMC - NIH. [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC. [Link]

  • PDE4C Assay Kit - BPS Bioscience. [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - MDPI. [Link]

  • Selective Phosphodiesterase (PDE)-4 Inhibitors | Request PDF - ResearchGate. [Link]

  • Subtype selectivity in phosphodiesterase 4 (PDE4): a bottleneck in rational drug design. [Link]

  • Subtype Selectivity in Phosphodiesterase4 (PDE4): A Bottleneck in Rational Drug Design. [Link]

  • Subtype Selectivity in Phosphodiesterase 4 (PDE4): A Bottleneck in Rational Drug Design. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (CAS No. 46995-88-4). As a research chemical, a specific, universally adopted Safety Data Sheet (SDS) may not always be readily available. Therefore, this guide is built upon a conservative approach, deriving safety and disposal protocols from the known hazards of its core structural components: benzaldehyde and piperidine. This ensures that procedures are grounded in established chemical safety principles, prioritizing the well-being of laboratory personnel and environmental stewardship.

Our commitment is to empower researchers with the knowledge to manage chemical life cycles responsibly, from synthesis to disposal. This guide moves beyond simple instruction to explain the causality behind each procedural step, ensuring a deep and actionable understanding of safe laboratory practice.

Section 1: Hazard Assessment and Waste Characterization

The foundational principle of safe disposal is a thorough understanding of the material's potential hazards. In the absence of specific toxicological and environmental data for this compound, we must infer its characteristics from its constituent functional groups.

  • Benzaldehyde Moiety: Benzaldehyde is classified as a hazardous substance, primarily known for being harmful if swallowed and causing irritation.[1][2] For transport, it is designated as a Class 9 miscellaneous dangerous substance (UN 1990).[1][3]

  • Piperidine Moiety: Piperidine is a significantly more hazardous compound. It is a flammable, toxic, and corrosive chemical that can cause severe skin burns and eye damage.[4][5][6]

Data Presentation: Hazard Profile of Constituent Moieties

The following table summarizes the GHS hazard classifications for the parent compounds, which should be conservatively applied to the topic compound.

PropertyBenzaldehydePiperidine
GHS Hazard Statements H302: Harmful if swallowed.[1] H335: May cause respiratory irritation.[2]H225: Highly flammable liquid and vapour.[4] H302: Harmful if swallowed.[4] H311 + H331: Toxic in contact with skin or if inhaled.[4] H314: Causes severe skin burns and eye damage.[4]
Primary Hazards Acute Toxicity (Oral), IrritationFlammability, Acute Toxicity (Oral, Dermal, Inhalation), Corrosivity
Disposal Classification Hazardous Waste[1]Hazardous Waste[5]

Section 2: Pre-Disposal Protocol: Safe Handling & Segregation

Proper disposal begins with safe handling during and after the research application. All personnel must adhere to the following personal protective equipment (PPE) and handling standards.

  • Engineering Controls: All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[4][7]

  • Personal Protective Equipment (PPE): A baseline of mandatory PPE includes:

    • Eye Protection: Chemical safety goggles and a face shield.[4]

    • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1][4]

    • Body Protection: A flame-retardant laboratory coat and closed-toe shoes.[4]

  • Waste Segregation: To prevent dangerous reactions, chemical waste must be strictly segregated.[8][9]

    • DO NOT mix this compound waste with:

      • Strong oxidizing agents

      • Strong acids or bases

      • Other incompatible chemical waste streams

    • Collect this waste in its own designated, compatible container.

Section 3: Step-by-Step Disposal Procedure

This protocol aligns with guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[10][11]

Step 1: Select a Compatible Waste Container

Choose a container that will not react with or degrade from contact with the chemical waste.[12]

  • The container must be in good condition, free of cracks or deterioration, and possess a secure, leak-proof screw cap.[12]

  • Materials such as glass or high-density polyethylene (HDPE) are generally suitable. Avoid metal containers due to the potential corrosivity of piperidine-like compounds.[10]

  • Do not use former food-grade containers (e.g., jars, bottles) to store hazardous waste.[12]

  • Ensure the container is filled to no more than 90% capacity to allow for vapor expansion.[10][12]

Step 2: Label the Waste Container Correctly

Proper labeling is a critical regulatory requirement for tracking hazardous materials from generation to final disposal.[13][14]

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "HAZARDOUS WASTE" .[13]

    • The full, unabbreviated chemical name: "this compound" .

    • A clear indication of the primary hazards: "Toxic," "Corrosive," "Irritant."

    • The date when waste was first added to the container (accumulation start date).

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish one or more SAAs.[12][13]

  • An SAA is a designated storage area located at or near the point of waste generation and under the direct control of laboratory personnel.[10][13]

  • The SAA must be clearly marked with a sign indicating it is a hazardous waste accumulation point.[10]

  • Keep the waste container securely capped at all times, except when actively adding waste.[12]

Step 4: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3][10]

  • Follow your organization's specific procedures for requesting a chemical waste pickup.

  • Do not attempt to treat or neutralize the chemical waste yourself.

  • Final disposal methods for this type of organic chemical waste typically involve high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]

Experimental Protocols: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_accumulation Waste Accumulation cluster_disposal Final Disposition start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood container Select Compatible Waste Container fume_hood->container labeling Affix 'Hazardous Waste' Label with Chemical Name & Hazards container->labeling add_waste Add Waste to Container (Fill <90%) labeling->add_waste labeling->add_waste store_saa Store in Designated SAA (Keep Container Closed) add_waste->store_saa contact_ehs Contact EHS/Waste Coordinator for Pickup Request store_saa->contact_ehs vendor_pickup Waste Collected by Licensed Disposal Vendor contact_ehs->vendor_pickup incineration Final Disposal via High-Temperature Incineration vendor_pickup->incineration

Caption: Disposal workflow from generation to final disposition.

Section 4: Regulatory Framework and Compliance

Adherence to this guide ensures compliance with the primary federal regulations governing laboratory safety and hazardous waste management in the United States.

  • OSHA 29 CFR 1910.1450: Known as the "Laboratory Standard," this regulation mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[11] Employee training on these procedures is also required.[11]

  • EPA 40 CFR Parts 260-273: These regulations, established under the Resource Conservation and Recovery Act (RCRA), govern the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[10][15] Key requirements include proper labeling, storage time limits, and the use of licensed transporters and disposal facilities.[10][13]

By integrating these procedural steps into your laboratory's standard operating procedures, you contribute to a robust culture of safety and ensure your work meets the highest standards of professional and environmental responsibility.

References

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Navigating the Disposal of 4-(Oxan-3-yl)piperidine: A Guide for Laboratory Professionals. Benchchem.

  • Safety Data Sheet: Benzaldehyde. Carl ROTH.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet: Benzaldehyde. Sigma-Aldrich.

  • SAFETY DATA SHEET: 3-Hydroxy-4-methoxybenzaldehyde. Fisher Scientific.

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services.

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet: Piperidine. Carl ROTH.

  • SAFETY DATA SHEET: Piperidine. Penta chemicals.

  • Safety Data Sheet: Benzaldehyde. Carl ROTH.

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

Sources

A Senior Application Scientist's Guide to Handling 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Approach to Laboratory Safety and Operational Excellence

In the landscape of drug discovery and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides a detailed operational and safety framework for handling 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (CAS: 46995-88-4)[1]. While comprehensive toxicological data for this specific molecule is not widely published, its structure—incorporating a benzaldehyde moiety and a piperidine ring—necessitates a cautious and well-defined handling protocol. By analyzing these structural components, we can extrapolate potential hazards and establish robust safety measures that protect researchers and ensure experimental reproducibility.

Hazard Analysis: A Structurally-Informed Perspective

A thorough risk assessment is the foundation of safe laboratory practice. The hazards associated with this compound can be inferred from its constituent functional groups:

  • Benzaldehyde Derivatives: Aromatic aldehydes are often classified as irritants, capable of causing skin, eye, and respiratory irritation.[2][3][4] Some are also considered harmful if swallowed.[5][6]

  • Piperidine Moiety: Piperidine itself is a flammable, corrosive, and toxic compound.[7][8][9] While integrated into a larger molecule, the piperidine functional group warrants careful handling and disposal considerations.

Therefore, it is prudent to treat this compound as a substance that is potentially irritating to the skin, eyes, and respiratory system, and harmful if ingested.

Core Directive: Personal Protective Equipment (PPE)

The following PPE ensemble is mandatory for all procedures involving this compound. The rationale behind each selection is critical for understanding and enforcing a culture of safety.

Protection Area Required PPE Specification & Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles: Must be ANSI Z87.1-rated and provide a full seal around the eyes to protect from splashes, as aldehyde compounds can cause serious eye irritation.[2][3] Face Shield: Worn over goggles, this provides a secondary barrier against splashes during transfers or energetic reactions.[10]
Hands Nitrile GlovesRationale: Nitrile offers good resistance against a variety of chemicals and is preferable to latex for preventing allergic reactions.[11] For prolonged contact or immersion, consult a glove manufacturer's chemical resistance guide. Always inspect gloves for defects and dispose of them immediately after use or upon contamination.[10]
Body Flame-Resistant Laboratory CoatRationale: A fully buttoned lab coat protects skin and personal clothing from accidental spills.[10] Flame-resistant material is an added precaution, particularly given the piperidine component's association with flammability.
Respiratory NIOSH-Approved Air-Purifying RespiratorRequirement: Mandatory when handling the solid compound outside of a certified chemical fume hood or when aerosols may be generated.[12] Cartridge Type: Use organic vapor (OV) cartridges combined with a P95 or P100 particulate filter to protect against both vapors and fine dust.

Operational Workflow: From Preparation to Disposal

Adherence to a systematic workflow minimizes risk at every stage of handling. The following diagram and procedural steps provide a clear, self-validating system for safe operation.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Synthesis Phase cluster_cleanup 3. Cleanup & Disposal Phase prep1 Review Safety Data Sheet (SDS) for compound and all reactants. prep2 Don all required PPE: Goggles, Face Shield, Lab Coat, Nitrile Gloves. prep1->prep2 prep3 Verify Chemical Fume Hood is operational and certified. prep2->prep3 handle1 Conduct all manipulations within the fume hood. prep3->handle1 Proceed to Handling handle2 Use low-dust techniques when weighing and transferring solid. handle1->handle2 handle3 Keep containers sealed when not in active use. handle2->handle3 clean1 Quench reaction and decontaminate glassware inside the fume hood. handle3->clean1 Proceed to Cleanup clean2 Segregate waste into labeled hazardous waste containers (solid vs. liquid). clean1->clean2 clean3 Dispose of contaminated gloves, wipes, and weigh boats as solid hazardous waste. clean2->clean3 clean4 Wipe down sash and work surface before exiting the lab. clean3->clean4

Caption: A three-phase workflow for the safe handling of chemical reagents.

Step-by-Step Handling Protocol
  • Pre-Operational Checks: Always review the SDS for all chemicals involved in the procedure.[11] Ensure your designated chemical fume hood is functioning correctly. Don the complete PPE ensemble described above.

  • Aliquotting and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to contain any dust.[12] Use a spatula for transfers. If transferring a solution, use a pipette or syringe.

  • During the Reaction: Keep the reaction vessel covered. Ensure any heated reactions are performed under reflux to contain vapors.

  • Post-Reaction: Allow the reaction mixture to cool to room temperature before workup. All quenching and extraction procedures must be performed in the fume hood.

Emergency Procedures: Spill and Exposure Management
  • Small Spill (inside fume hood):

    • Contain the spill with a non-combustible absorbent material like vermiculite or sand.[13]

    • Using non-sparking tools, carefully collect the absorbed material and place it in a labeled hazardous waste container.[13]

    • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Skin Exposure:

    • Immediately remove contaminated clothing.

    • Flush the affected skin with copious amounts of water for at least 15 minutes.[14]

    • Seek medical attention.

  • Eye Exposure:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12]

    • Remove contact lenses if present and easy to do.[15]

    • Seek immediate medical attention.

Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous waste. Do not empty into drains or mix with general refuse.[7]

  • Liquid Waste: Collect all reaction mixtures, mother liquors, and solvent rinses in a clearly labeled, sealed hazardous waste container.

  • Solid Waste: All contaminated disposables, including gloves, weighing paper, absorbent materials from spills, and TLC plates, must be collected in a separate, labeled container for solid hazardous waste.[9]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. The cleaned container can then be disposed of according to your institution's guidelines.

By integrating this expert guidance into your standard operating procedures, you build a foundation of safety and trust that is essential for advancing scientific discovery.

References

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728. PubChem, National Center for Biotechnology Information. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Safety Data Sheet: Benzaldehyde. Chemos GmbH & Co.KG. [Link]

  • BENZALDEHYDE MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • 3-Iodo-4-methoxybenzaldehyde - SAFETY DATA SHEET. [Source not specified, link directs to a general search result]
  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH. [Link]

  • 2-hydroxy-3-methoxybenzaldehyde - SAFETY DATA SHEET. [Source not specified, link directs to a general search result]
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • Chemical Safety: Personal Protective Equipment. [Source not specified, likely an academic or institutional safety page]
  • Personal Protective Equipment (PPE). [Source not specified, likely an academic or institutional safety page]
  • Safety Data Sheet - 2-Hydroxy-4-methoxybenzaldehyde. Bio-Connect B.V. [Link]

  • Personal Protective Equipment for Fragrance Oil. Fragrance Oils Direct UK. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.